DCG04
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H66N8O11S |
|---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31-,32-,35-,36-,37-/m0/s1 |
InChI Key |
MHOVYDVXSWUHAZ-JWZOSVBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DCG04: A Technical Guide to an Activity-Based Probe for Cysteine Cathepsins
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG04 is a potent, broad-spectrum, and irreversible activity-based probe (ABP) designed to target the papain family of cysteine cathepsins. As a derivative of the well-characterized natural inhibitor E-64, this compound functions as a mechanism-based covalent modifier of the active site cysteine residue present in these proteases. This specificity for the active form of the enzyme makes it an invaluable tool for activity-based protein profiling (ABPP), enabling the detection, identification, and quantification of functional cathepsins within complex biological systems. This guide provides an in-depth overview of the probe's mechanism of action, summarizes its inhibitory potency, details key experimental protocols for its application, and illustrates its utility in studying critical signaling pathways.
Core Mechanism of Action
The functionality of the this compound probe is dictated by its tripartite structure, which includes a reactive "warhead," a peptide recognition scaffold, and a reporter tag.
-
Reactive Group (Warhead): The core of this compound's inhibitory action lies in its epoxysuccinate electrophile. This epoxide ring is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue within the active site of a target cathepsin.
-
Recognition Scaffold: The probe features a peptide backbone (based on E-64) that provides the necessary conformation to bind within the active site cleft of papain-family cysteine proteases.
-
Reporter Tag: this compound is functionalized with a biotin molecule, typically attached via a lysine sidechain.[1] This biotin tag serves as a versatile handle for downstream applications, including detection by streptavidin-conjugated reporters or affinity purification for proteomic analysis.[2]
The labeling process is a two-step mechanism characteristic of irreversible inhibitors:
-
Reversible Binding (E+I ⇌ E-I): The probe first binds non-covalently to the active site of a cathepsin, forming a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by the probe's affinity for the enzyme's active site.
-
Irreversible Covalent Modification (E-I → E-I):* Following initial binding, the catalytic cysteine's highly reactive thiolate anion performs a nucleophilic attack on one of the epoxide carbons. This opens the epoxide ring and forms a stable thioether bond, permanently linking the probe to the enzyme.[2]
Because the formation of the catalytic thiolate anion is pH-dependent and essential for enzymatic activity, this compound exclusively labels proteolytically active cathepsins, providing a direct readout of enzyme function rather than mere abundance.
Quantitative Data: Inhibitory Potency
Direct and comprehensive kinetic data for this compound across all its targets is not extensively consolidated in the literature. However, its inhibitory activity can be understood from data on its parent compound, E-64 , a widely studied cysteine protease inhibitor from which this compound is derived.[2] The biotin tag on this compound is not expected to significantly alter the intrinsic reactivity of the epoxide warhead. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
| Inhibitor | Target Cathepsin | IC50 (in vitro) | Reference(s) |
| E-64 | Cathepsin K | 1.4 nM | [3] |
| Cathepsin L | 2.5 nM | [3] | |
| Cathepsin S | 4.1 nM | [3] | |
| Papain | 9.0 nM | [4] | |
| Cathepsin B | Inhibited | [4] | |
| Cathepsin H | Inhibited | [4] |
Note: Lower IC50 values indicate higher potency. The effective concentration for in vitro experiments is typically in the range of 1 to 10 µM.[5]
Experimental Protocols
This compound is a cornerstone of Activity-Based Protein Profiling (ABPP). Below are key protocols for its use.
Protocol: Labeling of Active Cathepsins in Cell Lysates
This protocol describes the standard procedure for labeling active cysteine proteases in a complex protein mixture.
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.5% NP-40, 5 mM MgCl2). The acidic pH is optimal for the activity of most lysosomal cathepsins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
This compound Labeling:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in the lysis buffer.
-
Add this compound from a stock solution (e.g., in DMSO) to the lysate to a final concentration of 1-10 µM. The optimal concentration may require titration.
-
Incubate the reaction for 60 minutes at 37°C to allow for covalent labeling of active enzymes.
-
For competitive profiling, pre-incubate the lysate with a specific inhibitor for 30 minutes before adding this compound to identify the inhibitor's targets.
-
-
Sample Preparation for Analysis:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 10 minutes to denature the proteins.
-
The samples are now ready for analysis by SDS-PAGE and streptavidin blotting.
-
Protocol: Detection by SDS-PAGE and Streptavidin Blotting
This protocol allows for the visualization of this compound-labeled proteins.
-
SDS-PAGE:
-
Load the prepared protein samples onto a polyacrylamide gel (e.g., 12.5% Tris-Glycine gel).
-
Run the gel according to standard procedures to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using a standard Western blot transfer apparatus.
-
-
Blocking and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding. Note: Some blocking agents like milk contain endogenous biotin and may require optimization.
-
Incubate the membrane with streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound streptavidin-HRP.
-
-
Visualization:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the biotinylated proteins using a chemiluminescence detection system. The resulting bands correspond to active cathepsins labeled by this compound.
-
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. agscientific.com [agscientific.com]
- 6. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The DCG-04 Probe: A Technical Guide for Cysteine Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a powerful and widely utilized activity-based probe (ABP) for the study of cysteine proteases, particularly those of the papain superfamily, which includes the cathepsins. As a biotinylated derivative of the irreversible inhibitor E-64c, DCG-04 covalently modifies the active site cysteine of these enzymes, allowing for their detection, identification, and quantification in complex biological samples. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of the DCG-04 probe, complete with experimental protocols and visualizations to aid researchers in its effective use.
Core Concepts: Structure and Chemical Properties
DCG-04 is meticulously designed for activity-based protein profiling (ABPP). Its structure is comprised of three key functional components:
-
An Epoxide Warhead: This reactive group irreversibly binds to the nucleophilic thiol group of the active site cysteine residue of target proteases.
-
A Peptide Scaffold: This portion of the molecule provides a degree of selectivity for the papain family of cysteine proteases.
-
A Biotin Affinity Tag: This tag allows for the detection and enrichment of probe-labeled proteins using streptavidin-based techniques.
The covalent nature of the interaction between DCG-04 and its target enzymes makes it an invaluable tool for profiling the active contingent of these proteases within a cell or tissue, as it does not bind to inactive zymogens or inhibitor-bound enzymes.
Chemical Properties of DCG-04
| Property | Value |
| Chemical Formula | C43H66N8O11S |
| Molecular Weight | 903.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Data Presentation: Target Profile of DCG-04
-
Cathepsin B
-
Cathepsin C
-
Cathepsin H
-
Cathepsin J
-
Cathepsin K
-
Cathepsin L
-
Cathepsin S
-
Cathepsin V
-
Cathepsin X
The broad reactivity of DCG-04 makes it an excellent tool for initial screens of active cysteine cathepsins in a biological sample. The relative activity of different cathepsins can be inferred from the intensity of the corresponding bands on a western blot. For more specific quantification and determination of inhibitory constants, competition assays are employed.
Competitive Activity-Based Protein Profiling
To determine the IC50 of a novel inhibitor against a specific cathepsin, a competitive ABPP experiment can be performed. In this setup, a cell lysate or purified enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of DCG-04. The ability of the inhibitor to prevent the labeling of the target enzyme by DCG-04 is then quantified, typically by densitometry of the corresponding band on a streptavidin blot. A decrease in the DCG-04 signal indicates successful competition by the inhibitor.
Mandatory Visualizations
Signaling Pathway: Role of Cathepsin L in Cancer Metastasis
Cathepsin L, a key target of DCG-04, is known to be upregulated in various cancers and plays a crucial role in tumor progression and metastasis.[1] The following diagram illustrates a simplified signaling pathway involving Cathepsin L in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion.
Caption: Cathepsin L's role in cancer metastasis.
Experimental Workflow: Activity-Based Protein Profiling (ABPP) with DCG-04
The following diagram outlines a typical experimental workflow for identifying active cysteine proteases in a biological sample using DCG-04 coupled with mass spectrometry.
Caption: ABPP workflow using the DCG-04 probe.
Logical Relationship: Research Process Using DCG-04
This diagram illustrates the logical flow of a research project investigating the role of cysteine proteases in a specific disease model using the DCG-04 probe.
Caption: Logical flow of a DCG-04-based study.
Experimental Protocols
Protocol 1: DCG-04 Labeling of Cell Lysates
This protocol is adapted from methodologies described for the analysis of active cathepsins in cell lysates.
Materials:
-
Cell pellets (e.g., from ~2.0 x 106 cells)
-
Ice-cold Lysis Buffer: 50 mM Citrate, pH 5.5, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
Bradford Reagent for protein quantification
-
SDS-PAGE loading buffer
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using the Bradford assay.
-
Dilute the lysate to a final protein concentration of 1 mg/mL with Lysis Buffer.
-
Add DCG-04 to the lysate to a final concentration of 1-5 µM.
-
Incubate for 1 hour at 37°C.
-
Stop the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
The samples are now ready for analysis by SDS-PAGE and streptavidin-HRP blotting.
Protocol 2: Direct Labeling of Purified Cathepsin X
This protocol is for the direct labeling of a purified cysteine protease and is adapted from a study on Cathepsin X.[2]
Materials:
-
Purified Cathepsin X
-
Reaction Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM MgCl2, 2 mM DTT
-
DCG-04 stock solution (e.g., 10 mM in DMSO)
-
SDS-PAGE loading buffer
-
Microcentrifuge tubes
Procedure:
-
Dilute the purified Cathepsin X to a concentration of 3 ng/µL in the Reaction Buffer.
-
Optional (for competition experiments): Pre-treat the diluted enzyme with a specific inhibitor for 30 minutes at room temperature.
-
Add DCG-04 to a final concentration of 100 µM.
-
Incubate for 30 minutes at room temperature.
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the labeled protein by SDS-PAGE and visualize using a Typhoon flatbed laser scanner if a fluorescently tagged DCG-04 was used, or by streptavidin-HRP blotting for the biotinylated probe.
Conclusion
The DCG-04 probe is an indispensable tool for the functional investigation of cysteine proteases. Its broad reactivity and the robustness of the associated experimental workflows allow for the comprehensive profiling of active cathepsins in a variety of biological contexts. By enabling the specific detection and identification of active enzymes, DCG-04 provides crucial insights into the roles of these proteases in health and disease, thereby facilitating the discovery of novel biomarkers and therapeutic targets. This guide serves as a foundational resource for researchers embarking on the use of this powerful chemical probe.
References
Activity-Based Protein Profiling with DCG-04: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the potent, irreversible cysteine protease probe, DCG-04. This document details the core principles of ABPP, the mechanism of DCG-04, experimental protocols for its application, and methods for data analysis, with a focus on providing actionable information for researchers in drug discovery and chemical biology.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional study of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the functional state of enzymes. These probes, known as Activity-Based Probes (ABPs), are small molecules that typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment of labeled proteins.
The key advantage of ABPP is its ability to selectively label active enzymes, providing a direct readout of their functional status. This makes it an invaluable tool for identifying novel enzyme targets, screening for enzyme inhibitors, and understanding the role of enzymatic activity in various physiological and pathological processes.
DCG-04: A Specific Probe for Cysteine Cathepsins
DCG-04 is a widely used activity-based probe designed to target the papain family of cysteine proteases, which includes many of the cathepsins.[1]
Structure and Mechanism of Action:
DCG-04 is a derivative of the natural product E-64, a well-characterized inhibitor of cysteine proteases.[2] Its structure features:
-
An epoxide electrophile: This "warhead" irreversibly alkylates the active site cysteine residue of target proteases.
-
A peptide recognition element (Leu-Tyr): This element provides selectivity for the papain-like cysteine proteases.
-
A biotin reporter tag: This tag allows for the detection and affinity purification of DCG-04-labeled proteins using streptavidin-based methods.
The covalent and irreversible nature of the interaction between DCG-04 and its targets makes it a robust tool for profiling active cysteine proteases.
Experimental Protocols
The following protocols provide a general framework for using DCG-04 in ABPP experiments. Optimization may be required for specific cell types, tissues, or experimental goals.
Labeling of Cell Lysates with DCG-04
This protocol is suitable for profiling the activity of cysteine cathepsins in cultured cells.
Materials:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors other than cysteine protease inhibitors)
-
DCG-04 stock solution (e.g., 100 µM in DMSO)
-
Protein concentration assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate.
-
-
DCG-04 Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Add DCG-04 to a final concentration of 1-5 µM. A no-probe control (DMSO vehicle) should be included.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
The labeled proteome is now ready for analysis by SDS-PAGE and streptavidin blotting or for enrichment and mass spectrometry.
-
In Vivo Labeling with DCG-04 (for cellular uptake)
While DCG-04 itself is not cell-permeable, modified versions or specific delivery methods can be used for in vivo labeling. For instance, DCG-04 can be coupled to a cell-penetrating peptide or a ligand for a specific receptor to facilitate its entry into cells.
Note: This is an advanced application and requires specialized probe synthesis and delivery strategies.
Data Presentation: Quantitative Analysis of DCG-04 Labeled Proteomes
A key outcome of ABPP experiments is the identification and quantification of probe-labeled proteins. This data provides a snapshot of the active protease profile under specific conditions.
Table 1: Representative Cysteine Cathepsins Labeled by DCG-04 in Various Biological Systems. This table summarizes cathepsins that have been reported to be labeled by DCG-04 in different cell lines and tissues. The presence of a checkmark (✓) indicates reported labeling.
| Cathepsin | J774 Macrophages[1] | RAW264.7 Macrophages[3] | Rat Liver Lysates[4] | Drosophila S2 Cells[5] |
| Cathepsin B | ✓ | ✓ | ✓ | ✓ |
| Cathepsin C | ✓ | ✓ | ||
| Cathepsin H | ✓ | |||
| Cathepsin K | ✓ | |||
| Cathepsin L | ✓ | ✓ | ✓ | ✓ |
| Cathepsin S | ✓ | |||
| Cathepsin Z | ✓ | ✓ | ||
| Cathepsin F | ✓ |
Mandatory Visualizations
Signaling Pathways Involving Cysteine Cathepsins
Cysteine cathepsins, the primary targets of DCG-04, are implicated in a variety of signaling pathways, particularly in cancer progression and immune responses.
Caption: Cysteine cathepsin involvement in cancer and immune signaling.
Experimental Workflow for ABPP with DCG-04
The general workflow for an ABPP experiment using DCG-04 involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for ABPP using DCG-04.
Logical Relationship of ABPP Components
The core components of an activity-based probe work in concert to enable the specific labeling and detection of active enzymes.
Caption: Logical relationship of the components of an activity-based probe.
Conclusion
Activity-based protein profiling with DCG-04 is a robust and versatile method for studying the activity of cysteine cathepsins in a variety of biological contexts. This technical guide provides a foundational understanding and practical protocols for researchers interested in applying this powerful technology. The ability to directly measure enzyme activity in native biological systems offers unique insights into cellular processes and provides a powerful platform for the discovery and development of novel therapeutics.
References
- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
DCG-04: A Technical Guide to Unveiling Novel Cysteine Protease Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cysteine proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. However, understanding the specific functions of individual proteases within complex biological systems remains a significant challenge. DCG-04, an activity-based probe (ABP), has emerged as a powerful tool for the functional discovery of cysteine proteases. This technical guide provides an in-depth overview of DCG-04, its mechanism of action, detailed experimental protocols for its application in activity-based protein profiling (ABPP), and its utility in discovering novel protease functions, particularly in the context of cancer and immunology.
Introduction to DCG-04: An Activity-Based Probe
DCG-04 is a biotinylated derivative of the natural product E-64, a well-characterized irreversible inhibitor of papain-family cysteine proteases.[1][2] As an activity-based probe, DCG-04 is designed to specifically and covalently label the active form of these enzymes, allowing for their detection, identification, and quantification in complex biological samples such as cell lysates and tissues.[3][4] This specificity for active enzymes provides a direct measure of their functional state, a critical advantage over traditional methods that measure protein abundance, which may not correlate with enzymatic activity.[5]
The structure of DCG-04 consists of three key components:
-
An Epoxide "Warhead": This reactive group irreversibly binds to the nucleophilic cysteine residue in the active site of the protease.[1]
-
A Peptide Recognition Element: This sequence provides specificity for the papain family of cysteine proteases.[6]
-
A Biotin Reporter Tag: This tag allows for the detection and affinity purification of the labeled proteases using streptavidin-based methods.[6]
Mechanism of Action
DCG-04 functions as a mechanism-based irreversible inhibitor. The probe's peptide backbone directs it to the active site of target cysteine proteases. Once positioned, the electrophilic epoxide ring is attacked by the catalytic cysteine residue, forming a stable covalent thioether bond. This reaction is dependent on the catalytic activity of the protease, ensuring that only active enzymes are labeled.
Figure 1: Mechanism of DCG-04 covalent labeling of an active cysteine protease.
Quantitative Data: Specificity and Reactivity of DCG-04
| Target Protease Family | Specific Proteases Labeled by DCG-04 | Biological Contexts of Study |
| Cathepsins | Cathepsin B, C, H, J, K, L, S, V, X, Z[5][7] | Cancer,[8] Immunology,[9] Neurobiology,[10] Parasitology[11] |
| Other Cysteine Proteases | Falcipain-1 (in Plasmodium falciparum) | Malaria Research |
| Plant Papain-like Cysteine Proteases (PLCPs) | Plant Biology |
Note: The intensity of labeling can vary depending on the abundance and activity of the specific protease in the biological sample.
Experimental Protocols: Activity-Based Protein Profiling (ABPP) with DCG-04
The following protocols provide a general framework for using DCG-04 to label, identify, and quantify active cysteine proteases in complex biological mixtures.
Labeling of Active Cysteine Proteases in Cell Lysates
This protocol describes the labeling of active cysteine proteases in a total cell lysate.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitors excluding cysteine protease inhibitors)
-
DCG-04 (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Labeling Reaction:
-
Dilute the lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).
-
Add DCG-04 to a final concentration of 1-5 µM.
-
Incubate for 1 hour at 37°C.
-
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: The labeled proteins can be analyzed by SDS-PAGE followed by streptavidin-HRP blotting or proceed to enrichment for mass spectrometry analysis.
Enrichment of DCG-04 Labeled Proteases for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins for subsequent identification by mass spectrometry.
Materials:
-
DCG-04 labeled lysate (from section 4.1)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution Buffer (e.g., SDS-PAGE loading buffer or on-bead digestion buffer)
Procedure:
-
Binding: Incubate the DCG-04 labeled lysate with pre-washed streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 1: 1% SDS in PBS
-
Wash 2: 0.5% SDS in PBS
-
Wash 3: 0.1% SDS in PBS
-
Wash 4: PBS
-
-
Elution/On-Bead Digestion:
-
For SDS-PAGE analysis: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
For Mass Spectrometry: Proceed with on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C.
-
Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing the enriched and digested peptides for LC-MS/MS analysis.
Materials:
-
Digested peptide solution (from section 4.2)
-
C18 desalting spin tips
-
Mass spectrometry compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)
Procedure:
-
Peptide Collection: Collect the supernatant containing the digested peptides from the streptavidin beads.
-
Desalting: Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions. This step is crucial to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: The purified peptides are then ready for analysis by LC-MS/MS for identification and quantification.
Figure 2: General experimental workflow for ABPP using DCG-04.
Discovering Novel Protease Functions with DCG-04
DCG-04 has been instrumental in elucidating the roles of cysteine proteases in various biological processes. By enabling the specific identification of active proteases in different physiological and pathological states, DCG-04 has helped to uncover previously unknown functions.
Case Study: Unveiling the Role of Cathepsin L in Neuropeptide Processing
A significant discovery facilitated by DCG-04 was the identification of Cathepsin L as a key enzyme in the processing of proenkephalin, a precursor to opioid neuropeptides.[1][10] Prior to this, the primary enzymes thought to be involved were the prohormone convertases. Using DCG-04 as an affinity probe, researchers were able to isolate and identify the active cysteine protease responsible for this processing event in secretory vesicles as Cathepsin L.[10] This finding has expanded our understanding of neuropeptide biosynthesis and highlighted a novel, non-lysosomal function for Cathepsin L.
Applications in Cancer Research
Cysteine cathepsins are frequently dysregulated in cancer and have been implicated in various aspects of tumor progression, including invasion, metastasis, and apoptosis.[8] DCG-04 has been a valuable tool for profiling the activity of these proteases in cancer models.
Cathepsin B and Apoptosis: Cathepsin B, a target of DCG-04, has been shown to play a role in the induction of apoptosis (programmed cell death). In response to certain stimuli, such as TNF-α, Cathepsin B can be released from the lysosome into the cytosol, where it can activate the apoptotic cascade.[2][10]
Figure 3: Simplified signaling pathway of Cathepsin B in apoptosis.
Cathepsin L and Metastasis: Upregulation of Cathepsin L activity is associated with increased cancer cell invasion and metastasis.[1][12] Extracellular Cathepsin L can degrade components of the extracellular matrix (ECM), facilitating tumor cell migration. It can also be involved in signaling pathways that promote epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1]
Figure 4: Role of secreted Cathepsin L in promoting cancer metastasis.
Applications in Immunology
Cysteine cathepsins play crucial roles in the immune system, particularly in antigen presentation and Toll-like receptor (TLR) signaling. DCG-04 can be used to profile the activity of these proteases in immune cells.
Cathepsins and Toll-like Receptor (TLR) Signaling: Certain TLRs, which are key receptors in the innate immune system, require proteolytic cleavage by cathepsins for their activation.[7][9] For example, TLR9, which recognizes microbial DNA, is cleaved by cathepsins in the endolysosome, a necessary step for initiating a signaling cascade that leads to an inflammatory response.[6]
Figure 5: Involvement of cathepsins in the activation of TLR9 signaling.
Conclusion and Future Directions
DCG-04 has proven to be an invaluable tool for the functional characterization of cysteine proteases. Its ability to specifically label active enzymes has enabled researchers to move beyond simple expression analysis and gain a deeper understanding of the roles these proteases play in health and disease. The application of DCG-04 in activity-based protein profiling has led to the discovery of novel protease functions, expanded our knowledge of complex signaling pathways, and identified potential new targets for drug development.
Future advancements in this field may include the development of next-generation probes with improved cell permeability for in vivo imaging, as well as the use of quantitative proteomic techniques in combination with DCG-04 to provide a more comprehensive and dynamic view of protease activity in response to various stimuli or therapeutic interventions. The continued application of DCG-04 and similar activity-based probes will undoubtedly continue to drive new discoveries in the field of protease biology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cathepsin B mediates TRAIL-induced apoptosis in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokines regulate cysteine cathepsins during TLR responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleic acid recognition by Toll-like receptors is coupled to stepwise processing by cathepsins and asparagine endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein preparation for LC-MS/MS analysis [protocols.io]
- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Proteolytic Landscape: An In-depth Technical Guide to Exploring the Active Site of Cathepsins with DCG-04
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DCG-04, a powerful activity-based probe for the study of cysteine cathepsins. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and explore its use in elucidating the role of cathepsins in complex biological processes.
Introduction to Cathepsins and the Role of Activity-Based Probes
Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in protein turnover and degradation. However, their activity is not confined to the lysosome; they are also involved in a diverse array of physiological and pathological processes, including immune responses, prohormone processing, and cancer progression. The dysregulation of cathepsin activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
Traditional methods for studying enzymes, such as immunoassays, measure total protein levels but fail to provide information about their enzymatic activity. Activity-based probes (ABPs) have emerged as invaluable tools to overcome this limitation. ABPs are small molecules that covalently bind to the active site of an enzyme, providing a direct measure of its catalytic activity. DCG-04 is a widely utilized ABP that has significantly advanced our understanding of the functional roles of cysteine cathepsins.
The Mechanism of Action of DCG-04
DCG-04 is a small molecule probe designed to irreversibly bind to the active site of papain-family cysteine proteases, which includes the majority of cathepsins. Its structure consists of three key components:
-
An Epoxide "Warhead": This electrophilic group is the reactive moiety that forms a covalent thioether bond with the catalytic cysteine residue in the active site of the cathepsin. This irreversible binding event effectively "tags" the active enzyme.
-
A Peptide Recognition Sequence: A short peptide sequence that provides some selectivity for the papain-like cysteine proteases.
-
A Reporter Tag: DCG-04 is typically synthesized with a biotin tag, allowing for detection and purification of labeled cathepsins using streptavidin-based methods. Fluorescently tagged versions of DCG-04 are also commonly used for direct visualization in gels and in vivo imaging.
The covalent nature of the interaction between DCG-04 and the active site cysteine provides a stable and specific label that can be used to identify and quantify active cathepsins in complex biological samples.
Quantitative Analysis of DCG-04 Interaction with Cathepsins
While DCG-04 is a potent and widely used probe, specific IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values are not extensively reported in the literature. This is likely because its primary use is as an activity-based probe for labeling and identification rather than as a classical inhibitor for kinetic studies. However, the labeling profile of DCG-04 across different cathepsins provides a qualitative measure of its reactivity.
The table below summarizes the known cathepsin targets of DCG-04 based on labeling experiments in various biological samples.
| Cathepsin | Labeled by DCG-04 | Notes |
| Cathepsin B | Yes | Frequently and strongly labeled in various cell and tissue lysates. |
| Cathepsin C | Yes | Labeled by DCG-04. |
| Cathepsin H | Yes | Labeled by DCG-04. |
| Cathepsin J | Yes | Labeled by DCG-04. |
| Cathepsin K | Yes | Labeled by DCG-04. |
| Cathepsin L | Yes | Frequently and strongly labeled in various cell and tissue lysates. |
| Cathepsin S | Yes | Frequently and strongly labeled in various cell and tissue lysates. |
| Cathepsin V | Yes | Labeled by DCG-04. |
| Cathepsin X | Yes | Labeled by DCG-04. |
Experimental Protocols
This section provides detailed methodologies for the use of DCG-04 in labeling active cathepsins in cell lysates and for in vivo imaging applications.
Labeling of Active Cathepsins in Cell Lysates
This protocol describes the labeling of active cathepsins in a cell lysate, followed by analysis using SDS-PAGE and streptavidin blotting.
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM sodium acetate, pH 5.5, containing 0.1% Triton X-100, 1 mM EDTA, and 1 mM DTT (freshly added)
-
DCG-04 (biotinylated) stock solution (e.g., 100 µM in DMSO)
-
4x SDS-PAGE loading buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
DCG-04 Labeling:
-
In a microcentrifuge tube, dilute 25-50 µg of protein lysate with Lysis Buffer to a final volume of 50 µL.
-
Add DCG-04 to a final concentration of 1-2 µM.
-
Incubate for 30-60 minutes at 37°C.
-
To stop the reaction, add 16 µL of 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with chemiluminescent HRP substrate and visualize the labeled cathepsins using an imaging system.
-
In Vivo Imaging of Cathepsin Activity
This protocol provides a general framework for in vivo imaging of cathepsin activity in a mouse model using a fluorescently-labeled DCG-04 analog. Specific parameters may need to be optimized for the particular animal model and imaging system.
Materials:
-
Tumor-bearing mice or other relevant mouse model
-
Fluorescently-labeled DCG-04 analog (e.g., Cy5-DCG-04)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
If necessary, remove fur from the imaging area to reduce autofluorescence.
-
-
Probe Administration:
-
Prepare a solution of the fluorescent DCG-04 analog in sterile PBS at the desired concentration.
-
Inject the probe intravenously (e.g., via the tail vein). The optimal dose and timing should be determined empirically.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mouse.
-
Excise tumors and other organs of interest.
-
Image the excised tissues to confirm the in vivo signal and to perform more detailed analysis.
-
-
Data Analysis:
-
Quantify the fluorescent signal in the regions of interest (e.g., tumor vs. background) using the imaging software.
-
Application of DCG-04 in Elucidating Signaling Pathways: The TGF-β Connection
Cathepsins are increasingly recognized for their roles in modulating signaling pathways. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling cascade, which is critical in development, tissue homeostasis, and disease.
Studies have shown that cathepsin activity can influence TGF-β signaling. For instance, secreted cathepsins can activate latent TGF-β, thereby initiating downstream signaling. DCG-04 and its analogs can be used to monitor the cathepsin activity that contributes to this process. By treating cells or animal models with inhibitors and assessing the changes in both cathepsin activity (using DCG-04) and TGF-β signaling readouts (e.g., Smad phosphorylation), researchers can dissect the role of specific cathepsins in this pathway.
Conclusion
DCG-04 is a versatile and powerful tool for the study of cysteine cathepsins. Its ability to specifically and covalently label active enzymes has provided invaluable insights into their roles in health and disease. The protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize DCG-04 in their own investigations, ultimately advancing our understanding of cathepsin biology and facilitating the development of novel therapeutics.
DCG-04: An In-Depth Technical Guide to Identifying Active Cysteine Proteases in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DCG-04, a powerful activity-based probe for the detection and identification of active papain-like cysteine proteases, primarily cathepsins, in complex biological samples such as cell lysates.
Introduction to DCG-04
DCG-04 is a potent, irreversible, and activity-based probe derived from the natural cysteine protease inhibitor E-64.[1][2] Its structure is key to its function, consisting of three main components:
-
An epoxide electrophile: This "warhead" covalently binds to the nucleophilic cysteine residue in the active site of papain-like cysteine proteases.[2][3]
-
A peptide scaffold: This portion of the molecule directs the probe to the active site of the target proteases.[3]
-
A biotin tag: This affinity handle allows for the detection and purification of labeled proteases using streptavidin-based methods.[3][4]
The covalent nature of the interaction ensures a stable and irreversible labeling of only the active forms of the proteases, providing a direct measure of their enzymatic activity.
Mechanism of Action
DCG-04 functions by hijacking the catalytic mechanism of cysteine proteases. The active site cysteine of a protease normally attacks the peptide bond of a substrate. In a similar fashion, the active site cysteine of a target protease attacks the epoxide ring of DCG-04. This reaction forms a stable thioether bond, effectively locking the probe in the active site and rendering the enzyme inactive.[1] Because this reaction is dependent on the catalytic activity of the protease, DCG-04 will not label inactive zymogens or inhibitor-bound enzymes.
Proteases Targeted by DCG-04
DCG-04 is a broad-spectrum probe for papain-like cysteine proteases, with a particular affinity for cathepsins.[2] Its use in numerous studies has led to the identification of a range of active cathepsins in various cell and tissue lysates.
| Protease Family | Specific Proteases Identified by DCG-04 | Key Cellular Functions |
| Cathepsins | Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin J, Cathepsin K, Cathepsin L, Cathepsin S, Cathepsin V, Cathepsin X | Antigen presentation, apoptosis, extracellular matrix remodeling, prohormone processing, immune response.[2][5][6][7][8] |
Experimental Protocols
The following are detailed protocols for the use of DCG-04 in cell lysates, from initial labeling to downstream analysis.
Preparation of Cell Lysates
Proper lysate preparation is crucial for maintaining protease activity.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (50 mM Sodium Acetate, pH 5.5, 5 mM MgCl₂, 2 mM DTT, 0.5% NP-40 or 0.1% Triton X-100, 0.5% CHAPS)[1][2][3]
-
Protease inhibitor cocktail (optional, without cysteine protease inhibitors)
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA or Bradford)
Protocol:
-
Wash the cell pellet with ice-cold PBS to remove any residual media.
-
Resuspend the cell pellet in ice-cold lysis buffer. A common ratio is 100 µL of buffer per 2 x 10⁶ cells.[3]
-
Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant, which contains the soluble proteome.
-
Determine the protein concentration of the lysate.
Labeling of Active Proteases with DCG-04
Materials:
-
Cell lysate
-
DCG-04 stock solution (in DMSO)
-
Reaction Buffer (50 mM Sodium Acetate, pH 5.5, 5 mM MgCl₂, 2 mM DTT)[2]
-
Water bath or incubator at 37°C or room temperature
Protocol:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in the reaction buffer.[2]
-
Add DCG-04 to the lysate to a final concentration of 5-50 µM. The optimal concentration may need to be determined empirically.[1][2]
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C.[1][2]
-
To stop the reaction, add 4x SDS-PAGE loading buffer and boil the sample at 95°C for 5 minutes.
Visualization of Labeled Proteases by SDS-PAGE and Streptavidin Blotting
Materials:
-
DCG-04 labeled lysate
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate the DCG-04 labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the labeled proteases using an appropriate imaging system.
Affinity Purification of DCG-04 Labeled Proteases for Mass Spectrometry
Materials:
-
DCG-04 labeled lysate
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 1% NP-40 in PBS)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)
Protocol:
-
Incubate the DCG-04 labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or subjected to on-bead digestion.
-
Prepare the samples for mass spectrometry analysis according to standard protocols, which typically involve reduction, alkylation, and tryptic digestion.[9][10]
Visualizing Workflows and Signaling Pathways
Experimental Workflow for DCG-04 Labeling and Identification
Caption: Experimental workflow for identifying active proteases using DCG-04.
Signaling Pathway: Role of Cathepsin B in Cancer Progression
Caption: Simplified pathway of Cathepsin B's role in cancer.
Signaling Pathway: Role of Cathepsins in Antigen Presentation
Caption: Role of Cathepsins L and S in MHC Class II antigen presentation.
Conclusion
DCG-04 is an invaluable tool for the functional profiling of cysteine proteases in cell lysates. Its activity-based mechanism allows for the specific labeling and subsequent identification of catalytically active enzymes, providing insights into their roles in various physiological and pathological processes. The protocols and pathways outlined in this guide offer a solid foundation for researchers to employ DCG-04 in their studies and contribute to the growing understanding of the functional proteome.
References
- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsins and their involvement in immune responses [smw.ch]
- 8. Papain-like protease - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Unlocking the Proteome: A Technical Guide to Chemical Probes in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular function, proteins are the primary actors. Understanding their dynamic behavior, interactions, and functional states is paramount for unraveling disease mechanisms and developing novel therapeutics. Chemical probes have emerged as indispensable tools in proteomics, offering a powerful lens to illuminate the functional proteome. This in-depth technical guide provides a comprehensive overview of the fundamental concepts, experimental protocols, and data interpretation strategies for utilizing chemical probes in proteomics research.
Core Principles of Chemical Probes in Proteomics
Chemical proteomics employs small-molecule probes to study protein function directly within complex biological systems.[1][2] These probes are meticulously designed to interact with specific protein subsets, enabling their identification, quantification, and functional characterization. The utility of chemical probes lies in their ability to provide a snapshot of the active proteome, a feat not achievable through traditional expression-based proteomics, which only measures protein abundance.[3][4]
The fundamental design of a chemical probe consists of three key components: a reactive group or "warhead" that covalently binds to the target protein, a linker, and a reporter tag for detection and enrichment.[4] The modular nature of this design allows for the development of a diverse arsenal of probes tailored for specific applications.
There are three main classes of chemical probes used in proteomics:
-
Activity-Based Probes (ABPs): These probes are designed to target the active sites of specific enzyme families.[3][4] By reacting with catalytically active enzymes, ABPs provide a direct measure of enzyme function. This approach is invaluable for identifying dysregulated enzyme activity in disease states and for screening for potent and selective enzyme inhibitors.
-
Photoaffinity Probes (PAPs): Also known as photoaffinity labels (PALs), these probes contain a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting proteins.[5] This technique is particularly useful for identifying the protein targets of small molecules and for mapping drug-binding sites.[5][6]
-
Biotinylation Probes: These probes utilize the high-affinity interaction between biotin and streptavidin for the enrichment of interacting proteins.[7] Proximity biotinylation, using enzymes like AirID or split-AirID fused to a protein of interest, allows for the labeling and subsequent identification of proteins in close proximity, providing insights into protein-protein interaction networks.
Experimental Protocols
The successful application of chemical probes in proteomics relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the three major classes of probes.
Activity-Based Protein Profiling (ABPP)
ABPP experiments can be performed on cell lysates (in vitro) or in living cells (in situ). The general workflow involves labeling, enrichment, and analysis by mass spectrometry.[3]
In Vitro ABPP Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS).
-
Probe Labeling: Incubate the proteome with the biotinylated ABP for a specified time to allow for covalent modification of active enzymes. A no-probe control should be included.
-
Enrichment of Labeled Proteins: Add streptavidin beads to the labeled proteome to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[3]
In Situ (Click Chemistry) ABPP Protocol:
-
Cellular Labeling: Treat living cells with a cell-permeable ABP containing a bio-orthogonal handle (e.g., an alkyne).
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Click Chemistry: Add a reporter tag containing a complementary reactive group (e.g., an azide-biotin) to the lysate. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will covalently link the reporter tag to the probe-labeled proteins.
-
Enrichment and Analysis: Proceed with the enrichment and mass spectrometry analysis steps as described in the in vitro protocol.
Photoaffinity Labeling (PAL)
PAL experiments involve the use of a photoactivatable probe to covalently capture interacting proteins upon UV irradiation.[5]
Live Cell Photoaffinity Labeling Protocol:
-
Probe Incubation: Treat live cells with the photoaffinity probe.
-
UV Irradiation: Expose the cells to UV light (e.g., 350 nm) for a specific duration to induce covalent cross-linking between the probe and its target proteins.[8]
-
Cell Lysis: Lyse the irradiated cells to release the proteome.
-
Click Chemistry (if applicable): If the probe contains a bio-orthogonal handle, perform a click chemistry reaction to attach a reporter tag.
-
Enrichment: Use affinity purification (e.g., streptavidin beads for biotin-tagged probes) to enrich the probe-labeled proteins.
-
Analysis: Analyze the enriched proteins by SDS-PAGE and in-gel fluorescence or by mass spectrometry.[9]
Biotinylation Pull-Down Assay
This method is used to isolate and identify proteins that interact with a biotinylated "bait" protein.
Biotinylated Protein Pull-Down Protocol:
-
Immobilization of Bait Protein: Incubate streptavidin-coated magnetic beads with the biotinylated bait protein to immobilize it.
-
Incubation with Prey Proteins: Add the cell lysate containing potential "prey" proteins to the beads and incubate to allow for protein-protein interactions to occur.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound protein complexes from the beads using a suitable elution buffer (e.g., containing a competitive analyte or a low pH buffer).[7]
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[7]
Quantitative Data Presentation
A key aspect of proteomics is the quantitative analysis of protein abundance or activity. Several methods are employed in conjunction with chemical probes to achieve this, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[4][10] The data from these experiments are typically summarized in tables for clear comparison.
Table 1: Example of Quantitative ABPP Data using SILAC
| Protein ID | Gene Name | H/L Ratio | p-value | Function |
| P04049 | ALDOA | 2.5 | 0.001 | Glycolysis |
| P62258 | PPIA | 0.8 | 0.05 | Protein folding |
| Q06830 | PRDX1 | 3.1 | <0.001 | Redox regulation |
| P08670 | VIM | 1.2 | 0.21 | Cytoskeleton |
H/L Ratio: Ratio of the abundance of the protein in the "heavy" isotope-labeled sample to the "light" isotope-labeled sample.
Table 2: Example of Quantitative PAL Data using iTRAQ
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Cellular Component |
| P00533 | EGFR | 4.2 | <0.001 | Plasma membrane |
| P27361 | GRB2 | 3.8 | 0.002 | Cytoplasm |
| P42336 | STAT3 | 1.5 | 0.15 | Nucleus |
| Q13485 | PIK3R1 | 3.5 | 0.003 | Cytoplasm |
Fold Change: The ratio of protein abundance in the treated sample compared to the control sample.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz (DOT language).
Experimental Workflows
Signaling Pathway
Logical Relationships
References
- 1. nautilus.bio [nautilus.bio]
- 2. researchgate.net [researchgate.net]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. bioclone.net [bioclone.net]
- 8. researchgate.net [researchgate.net]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotech.cornell.edu [biotech.cornell.edu]
Methodological & Application
Application Notes and Protocols for DCG-04 Labeling of Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to specifically target and covalently modify the active site of cysteine cathepsins.[1][2][3] Structurally, it is a biotinylated derivative of the natural product E-64, featuring an epoxide electrophile that forms a stable thioether bond with the catalytic cysteine residue in the active site of these proteases.[4][5][6] This targeted labeling allows for the specific detection and quantification of active cysteine cathepsins within complex biological samples, such as cell lysates and intact cultured cells.[7][8][9] The biotin tag enables subsequent detection and purification of the labeled enzymes using streptavidin-based methods.[10] This document provides detailed protocols for the use of DCG-04 in cultured cells, offering valuable insights for researchers in cell biology, immunology, and cancer biology, as well as for professionals in drug development targeting cysteine proteases.
Principle of DCG-04 Labeling
DCG-04 acts as a mechanism-based inhibitor. The epoxide ring is subject to nucleophilic attack by the active site cysteine of a target protease. This reaction is facilitated by the peptide backbone of DCG-04, which directs the probe to the active site. The resulting covalent bond formation is essentially irreversible, leading to the specific labeling of active proteases. Inactive pro-enzymes or inhibitor-bound enzymes will not be labeled. This activity-dependent labeling is a key advantage of DCG-04 over antibody-based methods that detect both active and inactive forms of an enzyme.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of DCG-04 labeling in cultured cells, derived from various studies.
Table 1: Recommended DCG-04 Concentration Ranges for Labeling
| Application | Cell/Lysate Type | Recommended Concentration | Reference |
| In vitro (Cell Lysates) | J774 Macrophage Lysates | 1 - 10 µM | [9] |
| In vitro (Cell Lysates) | RAW264.7 Macrophage Lysates | 1 - 10 µM | [1] |
| In vitro (Cell Lysates) | Rat Liver Lysates | 1 - 5 µM | [7] |
| In vivo (Intact Cells) | KG-1 Cells | 5 µM | [7] |
| In vivo (Intact Cells) | Macrophages | Up to 13 µM | [1] |
Table 2: Typical Incubation Times and Temperatures
| Application | Incubation Time | Incubation Temperature | Reference |
| In vitro (Cell Lysates) | 30 - 60 minutes | Room Temperature or 37°C | [7][9] |
| In vivo (Intact Cells) | 30 minutes - 1 hour | 37°C | [1][7] |
Signaling Pathway and Experimental Workflow Diagrams
Cysteine Cathepsin Activity and DCG-04 Inhibition Pathway
References
- 1. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Probing the Proteome: A Detailed Guide to DCG-04 Western Blotting for Cysteine Protease Activity Profiling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Papain-like cysteine proteases, such as cathepsins, are crucial regulators of numerous physiological processes and are implicated in various diseases, including cancer and neurodegenerative disorders. Traditional Western blotting provides information on the total protein levels but fails to distinguish between the active and inactive forms of an enzyme. DCG-04 is a powerful activity-based probe (ABP) that addresses this limitation. As a biotinylated derivative of the irreversible cysteine protease inhibitor E-64, DCG-04 covalently modifies the active-site cysteine of papain-like cysteine proteases in an activity-dependent manner.[1][2] This allows for the specific detection and quantification of the catalytically active fraction of these enzymes within complex biological samples. This document provides a comprehensive, step-by-step guide for utilizing DCG-04 in a Western blotting workflow to profile active cysteine proteases.
Principle and Mechanism of Action
DCG-04 is composed of three key moieties: an epoxide "warhead" that irreversibly binds to the active site cysteine, a peptide recognition sequence, and a biotin tag for detection.[3] The labeling process is dependent on the catalytic activity of the protease; only active enzymes will react with the probe. Following labeling, the biotinylated proteases can be separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent signal.
Caption: Mechanism of DCG-04 covalent labeling of an active cysteine protease.
Experimental Protocols
This section details the step-by-step protocol for performing DCG-04 Western blotting, from sample preparation to data analysis.
I. Materials and Reagents
Table 1: Key Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration |
| DCG-04 | 1 mM in DMSO | 1-10 µM |
| Lysis Buffer (pH 5.5) | - | - |
| Dithiothreitol (DTT) | 1 M | 1-5 mM |
| Protease Inhibitor Cocktail | 100x | 1x (optional, without cysteine protease inhibitors) |
| Laemmli Sample Buffer | 4x | 1x |
| Streptavidin-HRP | 1 mg/mL | 1:2000 - 1:5000 dilution |
| ECL Substrate | - | As per manufacturer's instructions |
II. Step-by-Step Protocol
Caption: Experimental workflow for DCG-04 Western blotting.
1. Sample Preparation (Cell/Tissue Lysis)
-
Prepare a lysis buffer with a pH optimal for cysteine protease activity (typically pH 5.5). A recommended buffer composition is 50 mM sodium acetate, 5 mM DTT, and 0.5% Triton X-100, adjusted to pH 5.5.
-
For adherent cells, wash with ice-cold PBS, then add lysis buffer and scrape the cells. For suspension cells, pellet the cells and resuspend in lysis buffer. For tissues, homogenize in lysis buffer on ice.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. DCG-04 Labeling
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a microcentrifuge tube, dilute 20-50 µg of protein lysate to a final volume of 50 µL with lysis buffer.
-
Add DCG-04 to a final concentration of 1-10 µM. A good starting point is 2 µM.[4]
-
Negative Control: In a separate tube, pre-incubate the lysate with an excess of the general cysteine protease inhibitor E-64 (50 µM) for 30 minutes at room temperature before adding DCG-04. This will demonstrate the specificity of the probe labeling.
-
Incubate the reactions for 1 hour at 37°C.[4]
-
Stop the labeling reaction by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
3. SDS-PAGE and Protein Transfer
-
Load the boiled samples onto a polyacrylamide gel (12-15% is suitable for most cathepsins).
-
Run the gel according to standard procedures to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Membrane Blocking and Streptavidin-HRP Incubation
-
Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a 1:2000 to 1:5000 dilution of streptavidin-HRP in blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.
5. Chemiluminescent Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Analyze the band intensities using appropriate image analysis software. The signal intensity of the bands corresponds to the amount of active protease.
Data Presentation and Interpretation
Quantitative data from DCG-04 Western blotting experiments should be presented in a clear and organized manner to facilitate comparison between samples.
Table 2: Example of Quantitative Data Summary
| Sample | Condition | Protein Load (µg) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | Untreated | 30 | 1.00 | 1.0 |
| Treatment A | Drug X | 30 | 0.45 | 0.45 |
| Treatment B | Drug Y | 30 | 1.82 | 1.82 |
| Negative Control | E-64 Pre-incubation | 30 | 0.05 | - |
Interpretation of Results:
-
Specific Bands: The appearance of distinct bands in the DCG-04 labeled lanes, which are absent or significantly reduced in the E-64 pre-incubated control lane, indicates the presence of active cysteine proteases.
-
Molecular Weight: The molecular weight of the labeled bands can provide a preliminary identification of the specific cysteine proteases (e.g., active cathepsin B is typically around 25-30 kDa).
-
Quantitative Changes: Changes in band intensity between different experimental conditions reflect alterations in the activity of the specific proteases.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inactive proteases in the sample. | Ensure fresh samples and appropriate lysis conditions to maintain enzyme activity. |
| Insufficient DCG-04 concentration. | Optimize the DCG-04 concentration (try a range from 1-10 µM). | |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Streptavidin-HRP concentration too high. | Decrease the concentration of streptavidin-HRP. | |
| Non-specific bands | Endogenous biotinylated proteins. | Consider using avidin/biotin blocking steps before streptavidin-HRP incubation if this is a persistent issue. |
| Non-specific binding of DCG-04. | Ensure the E-64 control is included to confirm the specificity of the labeled bands. |
By following this detailed guide, researchers can effectively utilize DCG-04 Western blotting to gain valuable insights into the activity of cysteine proteases in their biological systems of interest. This technique provides a powerful tool for studying enzyme function in health and disease and for evaluating the efficacy of potential therapeutic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Preparing Tissue Lysates for DCG04 Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG04 is an activity-based probe (ABP) used for the profiling of active cysteine cathepsins.[1] Derived from the irreversible cysteine protease inhibitor E-64, this compound features a biotin tag that allows for the detection and enrichment of labeled enzymes.[2] This powerful tool enables the study of cathepsin activity in complex biological samples, such as tissue lysates, providing insights into various physiological and pathological processes, including cancer progression.[3][4]
These application notes provide detailed protocols for the preparation of tissue lysates, labeling with this compound, and downstream analysis.
Data Presentation
Table 1: Recommended Lysis Buffers for Cysteine Cathepsin Activity Profiling
| Lysis Buffer Component | Concentration | Purpose |
| Tris-HCl or Citrate-Phosphate | 50 mM | Buffering agent to maintain optimal pH |
| NaCl | 150 mM | Maintains ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| DTT | 1-5 mM | Reducing agent to maintain active site cysteine |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.5-1.0% (v/v) | Solubilizes proteins |
| Protease Inhibitor Cocktail (cysteine protease inhibitors omitted) | As recommended by manufacturer | Prevents degradation by other proteases |
| pH | 6.0 - 7.2 | Optimal pH range for many cathepsin activities |
Note: The optimal lysis buffer may vary depending on the tissue type and the specific cathepsins of interest. It is recommended to empirically determine the best conditions. Avoid strong detergents like SDS in the initial lysis step as they can denature enzymes.
Table 2: this compound Labeling Reaction Parameters
| Parameter | Recommended Value | Notes |
| This compound Concentration | 1-10 µM | Start with a lower concentration and optimize as needed. Higher concentrations may lead to off-target labeling. |
| Protein Concentration | 1-2 mg/mL | Ensure sufficient protein for detection. |
| Incubation Temperature | Room Temperature (25°C) or 37°C | 37°C may enhance labeling but could also increase protein degradation. |
| Incubation Time | 30-60 minutes | Longer incubation times may not necessarily increase specific labeling and could lead to higher background. |
Experimental Protocols
Protocol 1: Preparation of Tissue Lysates
This protocol is designed to preserve the activity of cysteine cathepsins for subsequent this compound labeling.
Materials:
-
Fresh or frozen tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (see Table 1 for a recommended formulation)
-
Protease Inhibitor Cocktail (without cysteine protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Excise and weigh the tissue of interest. Perform all subsequent steps on ice to minimize protease activity.[5]
-
Wash the tissue twice with ice-cold PBS to remove any blood and contaminants.
-
Mince the tissue into small pieces using a clean scalpel.
-
Add 5-10 volumes of ice-cold Lysis Buffer containing freshly added protease inhibitors and DTT. For example, for every 100 mg of tissue, add 500 µL to 1 mL of Lysis Buffer.[6]
-
Homogenize the tissue using a Dounce homogenizer (15-20 strokes) or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer. The lysate is now ready for this compound labeling or can be stored in aliquots at -80°C for future use.
Protocol 2: this compound Labeling of Tissue Lysates
This protocol describes the labeling of active cysteine cathepsins in the prepared tissue lysate with the this compound probe.
Materials:
-
Prepared tissue lysate (1-2 mg/mL)
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
SDS-PAGE sample buffer (Laemmli buffer)
Procedure:
-
Thaw the tissue lysate on ice if frozen.
-
To 50 µg of total protein in a microcentrifuge tube, add this compound to a final concentration of 1-10 µM. As a negative control, a sample can be pre-incubated with a broad-spectrum cysteine protease inhibitor like E-64 (10 µM) for 15 minutes before adding this compound.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[7]
-
Terminate the labeling reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling the sample at 95°C for 5 minutes.
-
The this compound-labeled lysate is now ready for analysis by SDS-PAGE and streptavidin blotting.
Protocol 3: Analysis of this compound-Labeled Proteins by Streptavidin Blotting
This protocol outlines the detection of biotinylated (this compound-labeled) proteins following SDS-PAGE.
Materials:
-
This compound-labeled protein sample
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Separate the this compound-labeled proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Visualize the biotinylated proteins using a chemiluminescence detection system.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis
This protocol provides a general workflow for preparing this compound-labeled proteins for identification by mass spectrometry.
Materials:
-
This compound-labeled tissue lysate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, different detergents)
-
Elution buffer (e.g., SDS-containing buffer with biotin)
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Incubate the this compound-labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a more specific elution buffer containing a high concentration of free biotin.[9]
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution or in-gel tryptic digestion of the proteins.[10]
-
Desalt the resulting peptides using C18 spin columns.
-
The purified peptides are now ready for analysis by LC-MS/MS for protein identification.
Visualizations
Caption: Experimental workflow for this compound profiling of tissue lysates.
Caption: Role of cysteine cathepsins in cancer signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine cathepsins: multifunctional enzymes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. ptglab.com [ptglab.com]
- 7. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novopro.cn [novopro.cn]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for DCG-04 Pull-Down Assay for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
DCG-04 is a potent, cell-impermeable, activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine proteases, primarily cathepsins.[1][2] Its structure consists of an epoxide electrophile that forms a stable thioether bond with the catalytic cysteine in the enzyme's active site, a peptide-binding motif that provides specificity, and a biotin handle for affinity purification.[3] This irreversible binding allows for the selective enrichment and identification of active cysteine proteases from complex biological samples.
The DCG-04 pull-down assay coupled with mass spectrometry is a powerful chemoproteomic technique for activity-based protein profiling (ABPP).[4] This method enables the specific isolation and subsequent identification of active cysteine proteases, providing a snapshot of their functional state within a given proteome. The workflow involves the labeling of active enzymes in a cell lysate with DCG-04, followed by the capture of the biotinylated protein-probe complexes using streptavidin-coated beads. The enriched proteins are then digested, typically while still bound to the beads (on-bead digestion), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Featured Application: Profiling Active Cysteine Proteases in Antigen-Presenting Cells
Cysteine cathepsins, such as Cathepsin S and L, are crucial players in the MHC class II antigen presentation pathway.[5] They are involved in the degradation of the invariant chain (Ii) from MHC class II molecules in the endosomal-lysosomal compartments, a critical step for the subsequent loading of antigenic peptides.[6] By using the DCG-04 pull-down assay, researchers can specifically identify and quantify the active cathepsins involved in this process in various cell types, such as dendritic cells, B cells, and macrophages.[7]
Signaling Pathway: MHC Class II Antigen Presentation
The following diagram illustrates the role of cysteine proteases in the MHC class II antigen presentation pathway.
References
- 1. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantifying Cathepsin Activity with DCG-04
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsins are a diverse group of proteases that play crucial roles in various physiological processes, including protein turnover, antigen presentation, and hormone processing. Their dysregulation is implicated in numerous diseases such as cancer, arthritis, and neurodegenerative disorders. Consequently, the accurate quantification of active cathepsins is vital for both basic research and drug development. DCG-04 is a potent, broad-spectrum, activity-based probe (ABP) designed for the selective labeling and quantification of active papain-family cysteine cathepsins.[1][2] This document provides detailed protocols and application notes for the use of DCG-04 in quantifying cathepsin activity in various biological samples.
DCG-04 is an epoxide-based probe that covalently modifies the active site cysteine of cathepsins in an activity-dependent manner.[1][3] The probe typically includes a biotin tag for detection and affinity purification, although fluorescently tagged versions (e.g., Cy5-DCG-04) are also commonly used for direct in-gel fluorescence scanning.[1] DCG-04 has been shown to label a wide range of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1]
Mechanism of Action
DCG-04 functions as an irreversible inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of papain-like cysteine proteases. This labeling is dependent on the enzyme's catalytic activity; therefore, DCG-04 specifically targets active cathepsins, providing a more accurate measure of functional enzyme levels than methods that measure total protein abundance. The labeling event can be detected via the probe's reporter tag (e.g., biotin or a fluorophore).
References
Application Notes and Protocols: In-Gel Fluorescence Scanning of DCG04-Labeled Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological samples.[1] Activity-based probes (ABPs) are small molecule probes that typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element for specificity, and a reporter tag for detection and enrichment.[2] DCG04 is a widely used activity-based probe for the papain family of cysteine proteases, which includes many cathepsins.[3][4] Its design is based on the natural product E-64, an irreversible epoxysuccinate inhibitor of these enzymes.[5] The this compound probe covalently modifies the active site cysteine thiol of active proteases, allowing for their detection and quantification.[5][6] This covalent and irreversible bond allows for subsequent analysis, including in-gel fluorescence scanning, which provides a direct readout of active enzyme levels.[1][7]
These application notes provide detailed protocols for the use of fluorescently-tagged this compound for the in-gel fluorescence scanning of active cysteine proteases.
Principle and Mechanism
This compound functions as a mechanism-based irreversible inhibitor. The epoxide electrophile ("warhead") within the this compound molecule is subject to nucleophilic attack by the catalytic cysteine residue in the active site of a target protease.[6][8] This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly labeling the active enzyme.[6] Because this labeling event is dependent on the catalytic activity of the enzyme, the intensity of the subsequent fluorescent signal is proportional to the amount of active protease in the sample.[6]
For in-gel fluorescence applications, this compound is typically conjugated to a fluorophore, such as a cyanine dye (e.g., Cy5) or BODIPY.[4][9] Alternatively, biotinylated this compound can be used, followed by detection with fluorescently-labeled streptavidin.[5][6][10]
Experimental Protocols
Protocol 1: Labeling of Proteases in Cell or Tissue Lysates
This protocol describes the labeling of active cysteine proteases in complex protein mixtures.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM sodium acetate, 50 mM MES-NaOH, 50 mM HEPES-NaOH, 50 mM KCl, 150 mM NaCl, pH 7.0)
-
Fluorescently-labeled this compound (e.g., Cy5-DCG04)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
4x SDS-PAGE loading buffer
-
Distilled, deionized water
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
This compound Labeling:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer.
-
Add fluorescently-labeled this compound to a final concentration of 1-5 µM.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
To demonstrate specificity, a control reaction can be pre-incubated with a broad-spectrum cysteine protease inhibitor like E-64 (50 µM) for 30 minutes before adding this compound.[7]
-
-
Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Protocol 2: In-Gel Fluorescence Scanning
This protocol outlines the procedure for visualizing this compound-labeled proteases following electrophoretic separation.
Materials:
-
Labeled protein samples from Protocol 1
-
Polyacrylamide gels (appropriate percentage for resolving target proteases)
-
SDS-PAGE running buffer
-
Fluorescence gel scanner (e.g., ChemiDoc MP Imager or similar)
-
Coomassie Brilliant Blue stain (optional, for total protein visualization)
Procedure:
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
-
Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Optional: The gel can be briefly rinsed with distilled water.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the fluorophore used (e.g., "rhodamine" mode for Cy5-like dyes).[11]
-
-
Data Analysis:
-
The fluorescent bands correspond to active proteases labeled by this compound.
-
The intensity of the bands can be quantified using appropriate software to determine the relative activity of the proteases.
-
-
Total Protein Staining (Optional):
-
Following fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading and confirm equal loading between samples.[11]
-
Quantitative Data Summary
The optimal conditions for this compound labeling can vary depending on the specific proteases of interest and the biological sample. The following tables summarize key quantitative parameters for successful labeling and detection.
Table 1: Recommended this compound Labeling Conditions
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Higher concentrations may be needed for low abundance proteases. Titration is recommended for optimal signal-to-noise.[6] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase signal but also potential for non-specific labeling. |
| Incubation Temperature | 37°C | Mimics physiological conditions for many proteases. |
| pH | 4.5 - 7.5 | Optimal pH can vary for different cysteine proteases. Lysosomal cathepsins are generally more active at acidic pH (e.g., 4.5).[10] |
| Protein Concentration | 1 - 2 mg/mL | Sufficient concentration for robust signal detection. |
Table 2: Common Cysteine Proteases Targeted by this compound
| Protease Family | Examples | Reported to be Labeled by this compound |
| Cathepsins | Cathepsin B, L, S, K, H, C, Z | Yes[4][6][10] |
| Papain-like Cysteine Proteases (PLCPs) | Plant proteases (e.g., RD21, CTB3) | Yes[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inactive proteases | Ensure proper sample handling to maintain enzyme activity (e.g., keep samples on ice). |
| Insufficient this compound concentration | Increase the concentration of the this compound probe. | |
| Suboptimal labeling pH | Test a range of pH values for the labeling reaction. | |
| High background fluorescence | Excess, unreacted this compound probe | Ensure the gel is properly rinsed before scanning. |
| Non-specific binding | Include a pre-incubation step with a non-fluorescent inhibitor (e.g., E-64) as a negative control. | |
| Multiple, unexpected bands | Non-specific labeling | Optimize this compound concentration and incubation time. Confirm band identity with specific inhibitors or immunoprecipitation.[6] |
Applications in Research and Drug Development
-
Enzyme Activity Profiling: Directly compare the activity levels of specific proteases across different biological samples (e.g., healthy vs. diseased tissue).[1]
-
Drug Discovery and Target Validation: Screen for and characterize the selectivity of protease inhibitors by assessing their ability to block this compound labeling.[5]
-
Biomarker Discovery: Identify changes in protease activity associated with disease states.
-
Understanding Biological Processes: Investigate the role of proteases in various cellular processes such as immunity and senescence.[8][10]
Conclusion
In-gel fluorescence scanning of this compound-labeled proteases is a robust and sensitive method for the activity-based profiling of cysteine proteases. By providing a direct measure of enzyme function, this technique offers valuable insights that are not attainable through traditional proteomics approaches that only measure protein abundance. The protocols and data presented here provide a comprehensive guide for the successful implementation of this powerful technique in a variety of research and drug development settings.
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Parasite Enzyme Activity Using DCG-04
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a powerful activity-based probe (ABP) widely utilized to study the activity of cysteine proteases, particularly those belonging to the papain superfamily.[1][2] This cell-impermeable probe is a derivative of the irreversible cysteine protease inhibitor E-64 and features a biotin tag for detection and affinity purification.[1][2][3] DCG-04 works by covalently modifying the active site cysteine of target enzymes in an activity-dependent manner, making it an invaluable tool for profiling the active repertoire of cysteine proteases within complex biological samples, including those from parasitic organisms.[2][4] In parasites such as Plasmodium, Trypanosoma, and Giardia, cysteine proteases play crucial roles in various physiological processes, including nutrient acquisition, host tissue invasion, and immune evasion, making them attractive targets for novel therapeutics.[5][6] These application notes provide detailed protocols for the use of DCG-04 in studying parasite enzyme activity.
Mechanism of Action of DCG-04
DCG-04 is an epoxysuccinyl peptide with a biotin handle. The epoxide acts as a "warhead" that is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active site of a cysteine protease. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme. Because this reaction requires a catalytically active enzyme, DCG-04 selectively labels active proteases, providing a snapshot of the functional enzyme population.
Key Parasite Cysteine Proteases Targeted by DCG-04
Cysteine proteases are vital for the survival and pathogenesis of numerous parasites. DCG-04 has been instrumental in characterizing the activity of several key parasitic cysteine proteases.
-
Plasmodium falciparum (Malaria): The primary targets of DCG-04 in the malaria parasite are the falcipains, a family of cysteine proteases located in the parasite's food vacuole.[7] Falcipain-2 and falcipain-3 are the major hemoglobinases responsible for degrading host hemoglobin to provide amino acids for parasite growth and development.[6][8] Inhibition of falcipains leads to a blockage in hemoglobin hydrolysis, which is lethal to the parasite.[8]
-
Trypanosoma cruzi (Chagas Disease): In T. cruzi, the major cysteine protease is cruzain (also known as cruzipain).[9] Cruzain is involved in multiple aspects of the parasite's life cycle, including nutrition, differentiation, and immune evasion.[9][10] Notably, cruzain can cleave the host transcription factor NF-κB p65, which is a mechanism to suppress the host's inflammatory response.[2][10][11]
-
Giardia lamblia (Giardiasis): In this intestinal parasite, DCG-04 has been used to identify active cysteine proteases involved in the critical life cycle process of encystation.[1] Specifically, Giardia cysteine protease 2 (GlCP2) has been identified as a key enzyme in the processing of cyst wall proteins (CWPs), which are essential for the formation of the protective cyst wall.[1][2]
Quantitative Data Summary
| Parasite | Target Enzyme(s) | Subcellular Localization | Key Function(s) | Reference(s) |
| Plasmodium falciparum | Falcipain-2, Falcipain-3 | Food Vacuole | Hemoglobin degradation, nutrient acquisition | [6][7][8] |
| Trypanosoma cruzi | Cruzain (Cruzipain) | Lysosome-related organelles, cell surface | Nutrient acquisition, immune evasion (NF-κB cleavage), host cell invasion | [2][9][10] |
| Giardia lamblia | Giardia cysteine protease 2 (GlCP2) | Encystation-Specific Vesicles (ESVs) | Processing of Cyst Wall Protein 2 (CWP2) during encystation | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The cysteine proteases targeted by DCG-04 are involved in critical pathways for parasite survival and pathogenesis.
Caption: Hemoglobin degradation pathway in P. falciparum.
Caption: Cruzain-mediated immune evasion by T. cruzi.
Caption: CWP2 processing during G. lamblia encystation.
Experimental Workflows
Caption: Workflow for DCG-04 labeling and analysis.
Experimental Protocols
Protocol 1: In-gel Fluorescence Scanning of DCG-04 Labeled Parasite Lysates
This protocol is for the visualization of active cysteine proteases in a parasite lysate. A fluorescently tagged version of DCG-04 (e.g., with Cy5) is often used for this application.
Materials:
-
Parasite-infected cells or purified parasites
-
Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors)
-
DCG-04 (biotinylated) or fluorescently-tagged DCG-04
-
4x SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate (for biotinylated DCG-04)
-
Chemiluminescent substrate
-
Protein standards
-
SDS-PAGE gels
-
Western blotting apparatus and membranes
-
Fluorescence gel scanner
Procedure:
-
Parasite Lysate Preparation:
-
Harvest parasites or infected cells and wash with 1x PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
DCG-04 Labeling:
-
In a microcentrifuge tube, dilute 50-100 µg of protein lysate to a final volume of 50 µL with Lysis Buffer.
-
Add DCG-04 to a final concentration of 1-5 µM.
-
For a negative control, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor like E-64 (50 µM) for 30 minutes at 37°C before adding DCG-04.
-
Incubate the labeling reaction for 1 hour at 37°C.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning (for fluorescent DCG-04):
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins on a 12% SDS-PAGE gel.
-
Visualize the labeled proteins directly by scanning the gel on a fluorescence scanner with appropriate excitation and emission wavelengths (e.g., Cy5).
-
-
Western Blotting and Detection (for biotinylated DCG-04):
-
Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add a chemiluminescent substrate and visualize the signal using a gel documentation system.
-
Protocol 2: Affinity Purification and Proteomic Identification of DCG-04 Labeled Enzymes
This protocol describes the enrichment of DCG-04 labeled proteases for identification by mass spectrometry.
Materials:
-
DCG-04 labeled parasite lysate (from Protocol 1, step 2)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer)
-
Mass spectrometry-compatible silver stain or Coomassie stain
-
Reagents for in-gel tryptic digestion
-
LC-MS/MS equipment and software
Procedure:
-
Affinity Pull-down:
-
Equilibrate streptavidin-agarose beads by washing three times with Lysis Buffer.
-
Add the equilibrated beads to the DCG-04 labeled lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow binding of the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with Wash Buffer (at least 5 washes) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 10 minutes.
-
Separate the eluted proteins on a short SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain.
-
Excise the protein bands of interest.
-
Perform in-gel tryptic digestion of the excised bands.
-
Extract the resulting peptides for LC-MS/MS analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the resulting spectra against a relevant parasite protein database to identify the DCG-04 labeled proteins.
-
Drug Development Implications
The study of parasite cysteine proteases using DCG-04 has significant implications for drug development.[5] By identifying and characterizing essential proteases, researchers can design and screen for specific inhibitors that could serve as novel anti-parasitic drugs.[5] Competitive activity-based protein profiling (ABPP), where a library of small molecules is screened for their ability to compete with DCG-04 for binding to the target protease, is a powerful strategy for inhibitor discovery. The development of inhibitors targeting enzymes like falcipains and cruzain is a promising avenue for new therapies against malaria and Chagas disease, respectively.[8][9]
Conclusion
DCG-04 is a versatile and potent tool for the functional analysis of cysteine proteases in parasites. The protocols and information provided here offer a framework for researchers to employ this activity-based probe to investigate the roles of these critical enzymes in parasite biology and to accelerate the discovery of new anti-parasitic drugs. The ability to specifically label and identify active proteases provides a unique advantage in understanding the complex host-parasite interactions and identifying vulnerable points for therapeutic intervention.
References
- 1. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Staging Encystation Progression in Giardia lamblia Using Encystation-Specific Vesicle Morphology and Associating Molecular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Trypanosoma cruzi protease cruzain mediates immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of DCG-04-Biotin Labeled Proteins using Streptavidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, cell-permeable, activity-based probe designed to selectively target and covalently modify the active site of cysteine cathepsins.[1][2][3] This small molecule consists of a reactive epoxide warhead that binds to the catalytic cysteine residue, a peptide sequence for specificity, and a biotin tag for detection and affinity purification.[2][4] The high-affinity, non-covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for robust and sensitive detection of DCG-04-labeled proteins.[5] These application notes provide detailed protocols for the detection of DCG-04-biotin labeled proteins in cell lysates and tissues using streptavidin-based methods, including Western blotting and affinity purification.
Principle of DCG-04 Labeling and Detection
DCG-04 functions as an irreversible inhibitor that forms a stable covalent bond with the active site cysteine of cathepsins.[3] This activity-based labeling ensures that only catalytically active proteases are detected. The attached biotin moiety serves as a versatile handle for subsequent detection with streptavidin conjugates, such as streptavidin-horseradish peroxidase (HRP) for chemiluminescent Western blotting or streptavidin-conjugated beads for affinity pulldown experiments.
Key Applications
-
Profiling of active cysteine cathepsins: Determine the activity levels of various cathepsins in biological samples.
-
Drug discovery and development: Screen for and characterize the efficacy and specificity of cysteine cathepsin inhibitors.
-
Identification of novel protease targets: Isolate and identify DCG-04 labeled proteins using affinity purification followed by mass spectrometry.
-
Study of disease pathology: Investigate the role of cysteine cathepsin activity in various diseases, including cancer and inflammatory disorders.
Experimental Protocols
Protocol 1: Labeling of Active Cysteine Cathepsins in Cell Lysates with DCG-04-Biotin
This protocol describes the labeling of active cysteine cathepsins in cell lysates.
Materials:
-
Cells or tissues of interest
-
Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM MgCl₂, 0.5% NP-40[6]
-
DCG-04-Biotin stock solution (e.g., 1 mM in DMSO)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Reducing sample buffer (e.g., Laemmli buffer with β-mercaptoethanol or DTT)
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
DCG-04 Labeling:
-
Storage:
-
The labeled lysates can be stored at -80°C for future analysis.
-
Protocol 2: Detection of DCG-04-Biotin Labeled Proteins by Western Blotting
This protocol outlines the detection of biotinylated proteins using streptavidin-HRP.
Materials:
-
DCG-04 labeled protein lysate (from Protocol 1)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of DCG-04 labeled lysate per well on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Streptavidin-HRP Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with Wash Buffer.
-
Incubate the membrane with streptavidin-HRP diluted in Blocking Buffer (typically 1:1,000 to 1:20,000, refer to manufacturer's instructions) for 1 hour at room temperature.[5][8][9]
-
-
Washing and Detection:
-
Wash the membrane six times for 5 minutes each with Wash Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate and acquire the image using a suitable imaging system.
-
Protocol 3: Affinity Purification of DCG-04-Biotin Labeled Proteins using Streptavidin Magnetic Beads
This protocol describes the enrichment of biotinylated proteins for subsequent analysis (e.g., mass spectrometry).
Materials:
-
DCG-04 labeled protein lysate (from Protocol 1)
-
Streptavidin magnetic beads
-
Binding/Wash Buffer: PBS, pH 7.4, with 0.05% Tween-20[10]
-
Elution Buffer (for mass spectrometry): e.g., on-bead digestion with trypsin
-
Magnetic separation rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of beads to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.
-
Equilibrate the beads by washing three times with Binding/Wash Buffer.[10]
-
-
Binding of Biotinylated Proteins:
-
Incubate the DCG-04 labeled lysate with the equilibrated streptavidin magnetic beads for 1-2 hours at 4°C with gentle rotation.[11]
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant (unbound fraction).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution (for Mass Spectrometry):
-
For identification of labeled proteins, on-bead digestion is recommended due to the strong biotin-streptavidin interaction.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides for mass spectrometry analysis.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Western Blotting | Affinity Purification |
| DCG-04 Labeling Concentration | 1-5 µM | 1-5 µM |
| Labeling Incubation Time | 60 minutes at 37°C | 60 minutes at 37°C |
| Protein Lysate Loading | 20-50 µg | 1-5 mg |
| Streptavidin-HRP Dilution | 1:1,000 - 1:20,000 | N/A |
| Streptavidin Bead Incubation | N/A | 1-2 hours at 4°C |
| Primary Antibody Incubation | N/A | N/A |
| Secondary Antibody Incubation | N/A | N/A |
Signaling Pathways and Experimental Workflows
Cysteine cathepsins are key players in various cellular processes, including antigen presentation by major histocompatibility complex (MHC) class II molecules and apoptosis.
Caption: Workflow for labeling and detection of active cysteine cathepsins.
Caption: Cysteine cathepsins in MHC class II antigen presentation pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| No signal in Western blot | Inactive DCG-04 probe | Use fresh or properly stored DCG-04. |
| Low abundance of active cathepsins | Increase the amount of protein lysate loaded. | |
| Insufficient labeling | Optimize DCG-04 concentration and incubation time. | |
| Inactive streptavidin-HRP | Use fresh conjugate and optimize dilution. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Streptavidin-HRP concentration too high | Titrate the streptavidin-HRP to a lower concentration. | |
| Non-specific bands in pulldown | Non-specific binding to beads | Pre-clear the lysate with unconjugated beads. Increase the stringency of the wash buffer (e.g., higher salt concentration). |
| Contamination during sample preparation | Use filtered solutions and maintain a clean working environment. |
References
- 1. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shaping the Immune Response: Cathepsins in Virus-Dendritic Cell Interactions [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. novopro.cn [novopro.cn]
- 10. neb.com [neb.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DCG-04-Based Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction to DCG-04-Based Activity-Based Protein Profiling (ABPP)
DCG-04 is a potent, activity-based probe (ABP) designed for the selective labeling and profiling of active cysteine cathepsins.[1] As a derivative of the well-characterized cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the active site cysteine of target enzymes.[2] The probe also incorporates a biotin tag, enabling the enrichment and subsequent identification of labeled proteins by mass spectrometry.[2][3] This approach, known as Activity-Based Protein Profiling (ABPP), provides a powerful tool for studying the functional state of cysteine proteases in complex biological samples, such as cell lysates and tissues.[4]
The covalent and irreversible nature of the interaction between DCG-04 and the active enzyme ensures that the labeling is directly proportional to enzymatic activity.[5] This allows for the quantitative assessment of changes in protease activity in response to various stimuli, inhibitors, or disease states. This methodology is particularly valuable in drug discovery for target identification and validation, as well as in basic research for elucidating the roles of cysteine proteases in physiological and pathological processes.
Core Principles and Workflow
The DCG-04-based proteomics workflow involves several key stages, from sample preparation to data analysis. The central principle is the selective labeling of active cysteine proteases with the biotinylated DCG-04 probe, followed by the enrichment of these labeled proteins using streptavidin-based affinity purification. The enriched proteins are then digested into peptides, which are subsequently identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Below is a graphical representation of the typical experimental workflow:
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the experimental protocols detailed below. These values should be considered as starting points and may require optimization for specific experimental systems.
Table 1: Lysis Buffer Compositions
| Component | Buffer A (for Cell Lysates)[5] | Buffer B (for Live Cell Labeling followed by Lysis)[6] |
| Buffer | 50 mM Sodium Acetate | 50 mM Citrate |
| pH | 5.0 | 5.5 |
| Detergent 1 | 0.5% NP-40 | 0.1% Triton X-100 |
| Detergent 2 | - | 0.5% CHAPS |
| Additive | 5 mM MgCl₂ | 5 mM Dithiothreitol (DTT) |
Table 2: DCG-04 Labeling Parameters for Cell Lysates
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | 25 - 100 µg per sample | [5] |
| DCG-04 Concentration | 5 - 50 µM | [5][6] |
| Incubation Time | 60 minutes | [5] |
| Incubation Temperature | 37°C | [5] |
Experimental Protocols
Protocol 1: Sample Preparation and DCG-04 Labeling of Cell Lysates
This protocol describes the preparation of cell lysates and subsequent labeling with DCG-04.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer A (see Table 1)
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell culture dish with ice-cold PBS.[7] Aspirate the PBS and add fresh, ice-cold PBS. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.[7] For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and re-pellet.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer A.[5] Maintain constant agitation for 30 minutes at 4°C.[7]
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
Protein Quantification: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard protein assay.[6]
-
DCG-04 Labeling: In a new tube, dilute an aliquot of the cell lysate (e.g., 25-100 µg of total protein) with Lysis Buffer A to a final volume of 50 µL.[5] Add DCG-04 from a stock solution to the desired final concentration (e.g., 5-10 µM).[5][6]
-
Incubation: Incubate the labeling reaction for 60 minutes at 37°C.[5]
Protocol 2: Enrichment of DCG-04 Labeled Proteins
This protocol details the capture of biotin-tagged proteins using streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer an appropriate amount of bead slurry to a new tube. Place the tube on a magnetic rack and discard the supernatant.
-
Bead Equilibration: Wash the beads twice with Wash Buffer 1 and then twice with Wash Buffer 2.
-
Binding: Add the DCG-04 labeled lysate from Protocol 1 to the equilibrated beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins to the streptavidin beads.
-
Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads sequentially with Wash Buffer 1 (twice) and Wash Buffer 2 (twice) to remove non-specifically bound proteins.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol describes the preparation of peptides for LC-MS/MS analysis directly from the beads.
Materials:
-
Ammonium bicarbonate (100 mM, pH ~8)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Bead Washing: After the final wash in Protocol 2, wash the beads three times with 100 mM ammonium bicarbonate to remove any remaining detergents.
-
Reduction: Resuspend the beads in 100 mM ammonium bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
Trypsin Digestion: Add trypsin to the bead slurry (enzyme-to-protein ratio of approximately 1:50, if protein amount is estimated). Incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and transfer the supernatant containing the digested peptides to a new tube. To further recover peptides, wash the beads with a solution of 50% ACN and 0.1% FA. Combine this wash with the initial supernatant.
-
Sample Clean-up: Acidify the pooled peptides with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Sample Preparation for LC-MS/MS: Dry the cleaned peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.
Visualization of a Relevant Biological Pathway
DCG-04 is frequently used to study the activity of cysteine cathepsins, which play a crucial role in various biological processes, including the antigen presentation pathway.[5][8] The following diagram illustrates the involvement of cathepsins in the processing of antigens for presentation by MHC class II molecules.
Concluding Remarks
The use of DCG-04 in an activity-based protein profiling workflow offers a robust and sensitive method for the functional analysis of cysteine cathepsins. The protocols outlined in these application notes provide a comprehensive guide for researchers to implement this powerful technique. Successful application of these methods will enable a deeper understanding of the roles of cysteine proteases in health and disease and can aid in the development of novel therapeutics targeting these enzymes. Careful optimization of the experimental parameters for each specific biological system is crucial for obtaining high-quality, reproducible data.
References
- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 7. pnas.org [pnas.org]
- 8. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting weak signal in DCG04 western blot
Welcome to the technical support center for DCG04 Western blotting. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve issues with weak or absent signals in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the detection of the this compound protein via Western blot.
Q1: What are the most common reasons for a weak or no signal for this compound?
A weak or nonexistent signal for your target protein, this compound, can stem from several stages of the Western blotting protocol. The most common issues fall into three categories: low antigen amount or activity, inefficient antibody binding, or suboptimal detection.
Potential Causes & Solutions:
-
Low Abundance of this compound: The target protein may be present in very low quantities in your sample.[1][2] Consider loading more protein onto the gel or enriching your sample for this compound through methods like immunoprecipitation.[2][3][4][5]
-
Sample Degradation: Protease activity can degrade this compound during sample preparation.[1][6] Always use fresh samples and include protease inhibitors in your lysis buffer.[2][7]
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Inefficient Protein Transfer: The transfer of this compound from the gel to the membrane might be incomplete. This is a common issue for proteins of high or low molecular weight.[1][6][8] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][3][9]
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Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations are critical.[9] If the concentrations are too low, the signal will be weak.[1][3][9] It is essential to optimize these concentrations, which can be done efficiently using a dot blot.[1][3][10][11]
-
Inactive Antibodies or Reagents: Ensure antibodies have been stored correctly and are within their expiration date.[1] Similarly, check that your chemiluminescent substrate (e.g., ECL) has not expired and is active.[12]
-
Excessive Washing or Blocking: Over-washing the membrane can elute the antibody, while excessive blocking can mask the antigen's epitope, preventing antibody binding.[1][7][13]
Q2: My protein transfer seems inefficient. How can I check and improve it?
Inefficient transfer is a frequent cause of weak signals. Verifying and optimizing the transfer step is crucial.
Verification: The most straightforward method to check for successful protein transfer is to stain the membrane with a reversible stain like Ponceau S immediately after the transfer is complete.[2][5][8][9] The presence of pink or red bands indicates that proteins have successfully transferred from the gel to the membrane.[5] You can also stain the gel with Coomassie Blue after transfer to see if a significant amount of protein, particularly high molecular weight proteins, remains.[5]
Optimization Strategies:
| Parameter | High MW Proteins (>100 kDa) | Low MW Proteins (<20 kDa) |
| Transfer Time | Increase transfer time.[1][4] Consider overnight wet transfer at 4°C.[8] | Decrease transfer time to prevent "blow-through".[1][8] |
| Transfer Buffer | Add SDS (up to 0.1%) to the transfer buffer to aid elution from the gel.[1][8] | Add methanol (up to 20%) to the transfer buffer to improve protein binding to the membrane.[1] |
| Membrane Type | Use a standard 0.45 µm pore size PVDF or nitrocellulose membrane. | Use a smaller pore size membrane (e.g., 0.2 µm) to prevent the protein from passing through.[1][6][8] |
Table 1: Recommendations for optimizing protein transfer based on molecular weight.
Additionally, ensure that no air bubbles are trapped between the gel and the membrane, as this will block transfer in those areas.[4][7][14] Using a pipette or a roller to gently smooth out the sandwich can help remove bubbles.[4][14]
Q3: How can I optimize my anti-DCG04 antibody concentrations?
Using the correct antibody dilution is critical for a strong and specific signal. If the concentration is too low, the signal will be faint; if it's too high, you may see high background and non-specific bands.[1][9][12]
Optimization Recommendations:
-
Consult the Datasheet: Always start with the dilution range recommended by the antibody manufacturer.[15]
-
Perform a Titration: The best method is to test a range of dilutions for both the primary and secondary antibodies to find the optimal signal-to-noise ratio.[11][16] A dot blot is a quick way to determine the best concentrations without running multiple full Western blots.[10][11]
-
Incubation Time: The incubation time and temperature are also key variables. For a weak signal, you can try increasing the primary antibody incubation time, for instance, overnight at 4°C.[1][15]
| Antibody | Typical Starting Dilutions | Incubation Conditions |
| Primary | 1:500 to 1:2000 | 1-2 hours at Room Temp or Overnight at 4°C[11][15] |
| Secondary | 1:5,000 to 1:20,000 | 1 hour at Room Temperature[11] |
Table 2: General starting points for antibody optimization.
Q4: Could my signal detection method be the issue?
Yes, the final detection step is a common source of weak signals.
Troubleshooting Detection:
-
Substrate Inactivity: Ensure your ECL substrate is fresh and has been stored correctly. Prepare the working solution immediately before use.[17] The signal from some ECL substrates can fade quickly, so it's important to image the blot shortly after incubation.[17][18]
-
Exposure Time: A weak signal may simply require a longer exposure time to the film or digital imager.[1] Try incremental increases in exposure duration. However, be aware that excessively long exposures can lead to high background.[12]
-
Enzyme Inactivation: The HRP enzyme on the secondary antibody can become inactive. Ensure proper storage and handling of the conjugated secondary antibody.
Experimental Protocols
Protocol 1: Ponceau S Staining for Transfer Verification
-
After protein transfer, place the membrane in a clean tray.
-
Add enough Ponceau S staining solution to completely cover the membrane.
-
Incubate for 2-5 minutes at room temperature with gentle agitation.
-
Pour off the Ponceau S solution (it can be reused).
-
Wash the membrane with deionized water for 1-2 minutes to destain the background and reveal the protein bands.
-
Image the membrane to document the transfer efficiency. The bands should be clearly visible.
-
Completely remove the Ponceau S stain by washing the membrane with several changes of wash buffer (e.g., TBST) until the membrane is clear. The membrane is now ready for the blocking step.
Protocol 2: Dot Blot for Antibody Optimization
-
Prepare a dilution series of your cell lysate containing this compound.
-
Cut a strip of nitrocellulose or PVDF membrane.
-
Carefully spot 1-2 µL of each lysate dilution onto the membrane, allowing each spot to dry completely.
-
Block the membrane as you would for a standard Western blot (e.g., 1 hour in 5% non-fat milk/TBST).
-
Prepare several different dilutions of your primary anti-DCG04 antibody in blocking buffer.
-
Cut the membrane strip into smaller pieces, ensuring each piece has the full range of lysate spots.
-
Incubate each small strip in a different primary antibody dilution for 1 hour at room temperature.
-
Wash all strips extensively with wash buffer.
-
Incubate all strips in the same dilution of your HRP-conjugated secondary antibody for 1 hour.
-
Wash again, then apply ECL substrate and image.
-
Compare the signal intensity across the different primary antibody dilutions to determine the one that gives the strongest signal with the lowest background.
Visual Guides
Caption: Standard experimental workflow for Western blotting.
Caption: A logical flowchart for troubleshooting a weak Western blot signal.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. blog.addgene.org [blog.addgene.org]
- 7. You are being redirected... [prosci-inc.com]
- 8. Troubleshooting Western Blot Transfers - Advansta Inc. [advansta.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 13. bio-rad.com [bio-rad.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. youtube.com [youtube.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DCG04 Incubation Time and Concentration
Welcome to the technical support center for DCG04, an activity-based probe for cysteine cathepsins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1][2] It is composed of a peptide scaffold, an epoxide electrophile that reacts with the catalytic cysteine, and a biotin tag for detection and affinity purification.[2] Its primary application is in the labeling and identification of active cysteine cathepsins in various biological samples, including cell lysates and intact cells.[1][3]
Q2: How does this compound work?
A2: this compound functions as an irreversible inhibitor. The epoxide ring of this compound is susceptible to nucleophilic attack by the deprotonated thiol group of the active site cysteine residue in the target cathepsin. This results in the formation of a stable, covalent thioether bond, effectively labeling the active enzyme.[2]
Q3: Can this compound be used in live cells?
A3: Yes, this compound is cell-permeable and can be used to label active cathepsins in living cells.[3] However, its efficiency can be cell-type dependent, and in some cases, it may be more effective when targeted to specific cellular compartments, for example, by conjugation to a ligand for a specific receptor.[2][4]
Q4: What is the optimal incubation temperature and pH for this compound?
A4: The optimal incubation temperature is typically 37°C for live-cell experiments to maintain cellular health. For cell lysates, incubations are often performed at room temperature.[3] The optimal pH for labeling is generally in the acidic range (around pH 5.5), which is consistent with the acidic environment of lysosomes where many cathepsins are most active.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| No or weak signal | Inactive this compound: The compound may have degraded. | Store this compound properly, protected from light and moisture. Prepare fresh working solutions for each experiment. |
| Low target enzyme activity: The cells or lysate may have low levels of active cysteine cathepsins. | Use a positive control cell line or tissue known to express high levels of active cathepsins. Ensure lysate preparation methods do not inactivate enzymes (e.g., avoid harsh detergents or extreme pH). | |
| Suboptimal incubation conditions: Incorrect pH, temperature, or incubation time. | Optimize the incubation buffer pH to be acidic (e.g., 50 mM sodium acetate, pH 5.5). For cell lysates, try a longer incubation time. For live cells, ensure the media supports cell health during incubation. | |
| Inefficient cell permeability: this compound may not be efficiently entering the cells. | Increase the incubation time or concentration of this compound. Note that for some cell types, uptake can be limited.[2] | |
| High background | Non-specific binding: The probe may be binding to other proteins or cellular components. | Reduce the concentration of this compound. Include a pre-incubation step with a non-biotinylated, broad-spectrum cysteine protease inhibitor (like E-64) to block specific binding and identify non-specific bands.[5] |
| Excess unbound probe: Insufficient washing after incubation. | Increase the number and duration of washing steps after incubation with this compound to thoroughly remove any unbound probe. | |
| Inconsistent results | Variability in cell health or density: Differences in cell confluence or viability can affect enzyme activity. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.[6] |
| Pipetting errors: Inaccurate dispensing of reagents. | Use calibrated pipettes and follow a consistent pipetting technique to minimize variability.[7] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration in Cell Lysates
This protocol outlines a method to determine the optimal concentration of this compound for labeling cysteine cathepsins in a cell lysate.
-
Prepare Cell Lysate:
-
Culture cells to 80-90% confluency.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 1% NP-40, pH 5.5).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
This compound Labeling:
-
Aliquot equal amounts of protein lysate (e.g., 50 µg) into multiple microcentrifuge tubes.
-
Prepare a series of this compound dilutions to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Add the different concentrations of this compound to the lysate aliquots. Include a no-probe control (vehicle only).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Sample Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP to detect biotinylated proteins.
-
Develop the blot using a chemiluminescent substrate and image the results. The optimal concentration will show strong labeling of target bands with minimal background.
-
Protocol 2: Optimization of this compound Incubation Time in Live Cells
This protocol describes how to determine the optimal incubation time for this compound in a live-cell labeling experiment.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
This compound Incubation:
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing a fixed, predetermined concentration of this compound (e.g., 1 µM, based on lysate experiments or literature).
-
Incubate the cells for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at 37°C in a CO2 incubator. Include a no-probe control for the longest time point.
-
-
Cell Lysis and Analysis:
-
After each incubation period, wash the cells thoroughly with PBS to remove excess this compound.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
Analyze the labeled proteins by SDS-PAGE and streptavidin blotting as described in Protocol 1. The optimal incubation time will provide the best signal-to-noise ratio.
-
Data Presentation
Table 1: Example Data for this compound Concentration Optimization
| This compound Concentration (µM) | Relative Band Intensity of Cathepsin B | Relative Band Intensity of Cathepsin L | Background Signal |
| 0 (Control) | 0.0 | 0.0 | 1.0 |
| 0.1 | 15.2 | 10.5 | 1.2 |
| 0.5 | 45.8 | 38.1 | 1.5 |
| 1.0 | 89.5 | 75.3 | 2.0 |
| 5.0 | 92.1 | 78.9 | 5.8 |
| 10.0 | 93.4 | 80.2 | 12.3 |
Data are hypothetical and for illustrative purposes only.
Table 2: Example Data for this compound Incubation Time Optimization
| Incubation Time (hours) | Relative Band Intensity of Cathepsin B | Relative Band Intensity of Cathepsin L | Cell Viability (%) |
| 0 (Control) | 0.0 | 0.0 | 100 |
| 0.5 | 35.6 | 28.9 | 98 |
| 1.0 | 78.2 | 65.4 | 97 |
| 2.0 | 85.1 | 72.3 | 95 |
| 4.0 | 86.5 | 74.1 | 88 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Mechanism of action of the this compound probe.
Caption: General workflow for optimizing this compound labeling.
Caption: A logical flow for troubleshooting weak this compound signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
preventing non-specific binding of DCG04 probe
Welcome to the technical support center for the DCG04 activity-based probe. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on preventing non-specific binding.
Troubleshooting Guide: High Background & Non-Specific Binding
High background and non-specific binding are common challenges when working with the highly reactive this compound probe. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High Uniform Background on Western Blot or High Diffuse Staining in Immunofluorescence
This is often due to inadequate blocking or washing, or a too-high concentration of the probe.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Quantitative Target |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent. | Aim for a signal-to-noise ratio > 3. |
| Suboptimal Probe Concentration | Titrate the this compound probe. Start with a lower concentration (e.g., 0.5-1 µM) and incrementally increase to find the optimal balance between specific signal and background. | The optimal concentration should yield clear bands of interest with minimal background. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10 minutes). Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer. | Background intensity should be close to that of a no-probe control. |
| Contaminated Buffers | Prepare fresh buffers for each experiment, especially the wash and blocking buffers. | Consistent, low background across multiple experiments. |
Problem 2: Appearance of Non-Specific Bands on Western Blot or Off-Target Staining in Immunofluorescence
This indicates that the probe is binding to proteins other than the target cysteine cathepsins.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Quantitative Target |
| Probe Concentration Too High | Perform a concentration-response experiment to determine the lowest effective concentration of this compound. | A concentration where the intensity of specific bands plateaus and non-specific bands are minimized. |
| Cross-Reactivity of the Probe | Perform a competition assay by pre-incubating the sample with an unlabeled, broad-spectrum cysteine protease inhibitor (e.g., E-64) before adding the this compound probe.[1] | Specific bands should be significantly reduced or absent in the pre-incubated sample, while non-specific bands remain. |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer. Keep samples on ice throughout the procedure.[2] | Sharper, more defined bands of interest. |
| Hydrophobic Interactions | For fluorescently-labeled this compound, non-specific binding can be caused by the dye.[3] Include a low concentration of a non-ionic surfactant (e.g., 0.1% Triton X-100 or 0.05% Tween-20) in the incubation and wash buffers. | Reduction in diffuse background and non-specific bands. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound probe?
A1: this compound is an activity-based probe derived from the natural product E-64, an irreversible inhibitor of cysteine proteases.[4] Its epoxide "warhead" covalently binds to the active site cysteine of papain-family cysteine cathepsins, allowing for the specific labeling of active enzymes.[5][6]
Q2: What are the common causes of non-specific binding with this compound?
A2: Non-specific binding can arise from several factors:
-
High Probe Concentration: Using an excess of the probe can lead to off-target labeling.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the membrane or in the sample.[2]
-
Insufficient Washing: Failure to remove unbound probe.
-
Hydrophobic Interactions: The fluorescent tags often conjugated to this compound can contribute to non-specific binding.[3]
-
Sample Complexity: Complex biological samples like cell lysates contain abundant proteins (e.g., albumin) that can non-specifically interact with the probe.
Q3: How can I confirm that the signal I am observing is specific to active cysteine cathepsins?
A3: A competition assay is the gold standard for confirming specificity. Pre-incubate your sample with a molar excess of a broad-spectrum, unlabeled cysteine protease inhibitor, such as E-64, for 30 minutes before adding the this compound probe.[7] A significant reduction in the signal compared to a sample without the inhibitor indicates that the this compound labeling is specific to active cysteine proteases.
Q4: What are the recommended blocking agents for use with the this compound probe?
A4: The choice of blocking agent can significantly impact the signal-to-noise ratio. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 3-5% in a buffer such as TBS or PBS.
-
Non-fat Dry Milk: Often used at 5% in TBS or PBS. However, it should be avoided when detecting phosphorylated proteins or using avidin-biotin detection systems.[2]
-
Commercial Protein-Free Blocking Buffers: These can be a good option to avoid cross-reactivity with antibodies.
The optimal blocking agent and concentration may need to be determined empirically for your specific system.
Q5: Can I use this compound in live cells?
A5: The biotin tag on the standard this compound probe limits its cell permeability.[7] For live-cell imaging, it is recommended to use a cell-permeable analog or a fluorescently-tagged version of this compound with a more hydrophobic fluorophore. Alternatively, cells can be fixed and permeabilized before probe incubation.
Experimental Protocols
Protocol 1: Labeling of Active Cysteine Cathepsins in Cell Lysates
This protocol is designed for the detection of active cysteine cathepsins in a cell lysate by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound probe (biotin- or fluorescently-tagged)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
SDS-PAGE reagents and equipment
-
Western blot transfer system and membranes
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probe, or appropriate secondary antibodies for fluorescent probes)
Procedure:
-
Lysate Preparation: Prepare cell lysates according to standard protocols, ensuring the inclusion of a protease inhibitor cocktail. Determine the protein concentration of the lysate.
-
Probe Incubation: In a microcentrifuge tube, dilute 20-50 µg of protein lysate to a final concentration of 1 mg/mL in reaction buffer (e.g., 50 mM Tris, pH 7.4, 5 mM DTT). Add the this compound probe to a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Quenching: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection:
-
For biotinylated this compound, incubate with streptavidin-HRP for 1 hour at room temperature, wash, and then add a chemiluminescent substrate.
-
For fluorescently-tagged this compound, proceed directly to imaging with an appropriate fluorescence scanner.
-
Protocol 2: Competition Assay for Specificity Confirmation
This protocol is used to verify that the this compound probe is specifically labeling active cysteine proteases.
Procedure:
-
Prepare two identical samples of your cell lysate as in Protocol 1, Step 2.
-
To one sample (the "competed" sample), add an unlabeled cysteine protease inhibitor (e.g., 50 µM E-64) and incubate for 30 minutes at 37°C. To the other sample (the "control" sample), add the same volume of vehicle (e.g., DMSO).
-
Add the this compound probe to both samples and proceed with the incubation and detection steps as described in Protocol 1.
-
A significant reduction in band intensity in the competed sample compared to the control sample confirms specific labeling.
Visualizations
Caption: Experimental workflow for this compound probe labeling in cell lysates.
Caption: Troubleshooting logic for non-specific this compound probe binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
Technical Support Center: DCG-04 Labeling in Live Cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the activity-based probe DCG-04 for labeling cysteine cathepsins in live cells.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and what does it label?
DCG-04 is an activity-based probe (ABP) that irreversibly binds to the active site of many papain-family cysteine proteases, primarily cathepsins.[1][2] It is composed of a peptide scaffold, an epoxide electrophile that covalently modifies the active site cysteine, and a biotin tag for detection.[3] Fluorescently tagged versions, such as Cy5-DCG-04, are also commonly used for direct imaging.[1] DCG-04 has been shown to label a broad range of cathepsins, including B, C, H, K, L, S, V, and X.[1]
Q2: What are the key differences between labeling in live cells versus cell lysates?
Labeling in cell lysates allows for the optimization of conditions like pH, which is crucial for cathepsin activity (typically acidic, around pH 5.5).[4] However, this method does not provide information about the activity of these enzymes in their native cellular environment. Live-cell labeling provides a more physiologically relevant picture of enzyme activity but can be challenging due to factors like probe permeability and potential cytotoxicity.[4] It has been noted that the biotin moiety on DCG-04 can hinder its passive diffusion into cells, and different labeling patterns can be observed in intact cells compared to lysates.[1]
Troubleshooting Common Issues
Issue 1: High Background Fluorescence
High background can obscure the specific signal from labeled proteases.
Possible Causes & Solutions
| Cause | Suggested Solution |
| Excess unbound probe | Reduce the concentration of the fluorescently-tagged DCG-04. After incubation, wash the cells with fresh, pre-warmed medium or PBS to remove excess probe. |
| Non-specific binding | Include a pre-incubation step with a non-biotinylated or non-fluorescent broad-spectrum cysteine protease inhibitor (e.g., JPM-565 or E-64) to block specific active sites. The remaining signal can then be considered non-specific.[5] |
| Autofluorescence | Image a sample of unlabeled cells under the same imaging conditions to determine the level of endogenous autofluorescence. If high, consider using a longer wavelength fluorophore that is less prone to causing autofluorescence. |
| Media components | Use imaging-specific media that is free of components like phenol red, which can contribute to background fluorescence. |
Issue 2: Weak or No Signal
A faint or absent signal can indicate a number of issues with the labeling protocol or the cells themselves.
Possible Causes & Solutions
| Cause | Suggested Solution |
| Low enzyme activity | Ensure that the cells are healthy and in a state where the target cathepsins are active. Cathepsin activity is optimal at an acidic pH, so the probe must reach acidic compartments like lysosomes for robust labeling. |
| Insufficient probe concentration | Increase the concentration of DCG-04. Titration experiments are recommended to find the optimal concentration for your specific cell type and experimental conditions. |
| Short incubation time | Extend the incubation time to allow for sufficient uptake and binding of the probe. Labeling can be time-dependent, with saturation reached at different time points depending on the cell type and conditions.[4] |
| Poor cell permeability | The biotin tag on DCG-04 can limit its entry into cells.[3] For some cell types, specialized delivery methods, such as conjugating DCG-04 to a mannose cluster to facilitate receptor-mediated endocytosis, may be necessary.[6][7] Alternatively, consider using esterified derivatives of similar probes, which can show greater potency in cells.[4] |
| Photobleaching | The fluorescent signal can be diminished by excessive exposure to excitation light. Minimize light exposure by using neutral density filters, reducing exposure times, and only acquiring images when necessary.[8] |
Issue 3: Cell Toxicity or Altered Morphology
The labeling process itself can sometimes be detrimental to the health of the cells.
Possible Causes & Solutions
| Cause | Suggested Solution |
| Probe-induced cytotoxicity | High concentrations of the probe or prolonged incubation times can be toxic to cells. Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest incubation time that provides a good signal. |
| Phototoxicity | High-intensity excitation light can generate reactive oxygen species, leading to cellular damage and altered morphology, such as membrane blebbing.[9][10][11] Reduce light intensity, use the lowest possible exposure time, and avoid continuous illumination.[8][12] |
| Solvent toxicity | If DCG-04 is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%). |
Quantitative Data Summary
The optimal parameters for DCG-04 labeling can vary significantly between cell types and experimental setups. The following tables provide a summary of concentrations and incubation times reported in the literature to serve as a starting point.
Table 1: DCG-04 Concentrations for Labeling
| Application | Cell/Lysate Type | Concentration Range | Reference |
| In Vitro Labeling (Lysates) | J774 Macrophage Lysates | Titration up to 10 µM | [5] |
| In Vitro Labeling (Lysates) | RAW264.7 Macrophage Lysates | Up to 100 µM | [5] |
| In Vivo (Live Cells) | Macrophages (for subsequent lysis) | 13 µM (for competition assay) | [4] |
| In Vivo (Coated Beads) | J774 Macrophages | 0.1 µM (maximal labeling) | [5] |
Table 2: DCG-04 Incubation Times
| Application | Cell/Lysate Type | Incubation Time | Reference |
| In Vitro Labeling (Lysates) | General | 30 - 60 minutes | [1] |
| In Vivo (Live Cells) | RAW264.7 Macrophages | 5 - 40 minutes (saturation at 40 min) | [4] |
| In Vivo (Coated Beads) | J774 Macrophages | 30-minute pulse, 60-minute chase | [5] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with Fluorescent DCG-04
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of fluorescently-labeled DCG-04 in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium.
-
Labeling: Remove the culture medium from the cells and replace it with the DCG-04-containing medium.
-
Incubation: Incubate the cells at 37°C for the desired amount of time (e.g., 30-60 minutes). Protect from light.
-
Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed medium or PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (preferably phenol red-free) to the cells and proceed with live-cell fluorescence microscopy.
Protocol 2: Competitive Labeling for Specificity Control
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Inhibitor Pre-incubation: Prepare a solution of a non-fluorescent, broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-565) in pre-warmed, serum-free medium.
-
Incubate the cells with the inhibitor solution for 30-60 minutes at 37°C to block the active sites of the target proteases.
-
Probe Labeling: Without washing, add the fluorescent DCG-04 probe to the medium containing the inhibitor at the desired final concentration.
-
Incubation: Incubate for the standard labeling time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing and Imaging: Wash the cells and proceed with imaging as described in Protocol 1. A significant reduction in fluorescence compared to a non-inhibitor-treated control indicates specific labeling.
Visualizations
Signaling Pathway: Cysteine Cathepsin Maturation
Caption: Cysteine cathepsin biosynthesis, trafficking, and activation pathway, highlighting DCG-04's target.
Experimental Workflow: DCG-04 Live-Cell Labeling
Caption: General experimental workflow for labeling live cells with the DCG-04 probe.
Troubleshooting Logic
Caption: A troubleshooting flowchart to diagnose and resolve common DCG-04 labeling issues.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor-mediated targeting of cathepsins in professional antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
Technical Support Center: Optimizing DCG04 Pull-Down Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during DCG04 pull-down experiments, a powerful activity-based protein profiling (ABPP) method for identifying and enriching active cysteine proteases, particularly cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for pull-down assays?
A1: this compound is an activity-based probe designed to target and covalently modify the active site of cysteine proteases.[1][2][3] It consists of three key components: an electrophilic "warhead" (an epoxide) that irreversibly binds to the catalytic cysteine residue in the enzyme's active site, a peptide scaffold that provides some selectivity, and a biotin tag for affinity purification.[4][5] The pull-down assay leverages the high-affinity interaction between biotin and streptavidin-coated beads to isolate the this compound-labeled proteins from a complex biological sample.
Q2: I am not detecting my protein of interest after the pull-down. What are the possible reasons?
A2: There are several potential causes for a lack of signal. First, ensure that your protein of interest is expressed in the sample and is an active cysteine protease that can be targeted by this compound. The enzyme must be in its active conformation for the probe to bind.[5] Second, the lysis buffer conditions may not be optimal for maintaining enzyme activity; cysteine proteases are often most active at a slightly acidic pH.[2] Finally, the concentration of this compound may be too low, or the incubation time too short, for efficient labeling.
Q3: I am observing a high background of non-specific proteins in my pull-down. How can I reduce this?
A3: High background is a common issue in pull-down assays. To mitigate this, consider the following strategies:
-
Pre-clearing the lysate: Incubate your cell lysate with streptavidin beads alone before adding the this compound-labeled sample. This will help remove proteins that non-specifically bind to the beads.
-
Optimize washing steps: Increase the number and duration of wash steps after the pull-down. You can also try increasing the stringency of the wash buffer by adding low concentrations of detergents (e.g., 0.01–0.1% Tween™-20 or Triton™ X-100) or increasing the salt concentration.
-
Use a blocking agent: Blocking the streptavidin beads with a solution of biotin or bovine serum albumin (BSA) before incubation with the labeled lysate can help reduce non-specific binding sites on the beads.
Q4: Can I use a different tag instead of biotin on this compound?
A4: Yes, the biotin tag on this compound can be replaced with other reporter tags, such as fluorophores (e.g., Cy5), for different applications like in-gel fluorescence visualization.[4] This can be useful for initial screening or for confirming labeling efficiency before proceeding with a pull-down for mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak signal of target protein | Inactive target enzyme. | Ensure lysis and incubation conditions (e.g., pH, reducing agents) are optimal for target enzyme activity. Cysteine proteases are often more active at a lower pH (e.g., pH 5.5).[2][6] |
| Insufficient labeling with this compound. | Optimize this compound concentration (e.g., titrate from 1-10 µM) and incubation time (e.g., 30-60 minutes). | |
| Loss of protein during pull-down. | Ensure complete capture of beads during wash steps. Avoid harsh elution conditions that may disrupt the biotin-streptavidin interaction. | |
| High background/non-specific binding | Proteins binding non-specifically to streptavidin beads. | Pre-clear the lysate by incubating with beads prior to the pull-down. Increase the number and stringency of wash steps. Consider adding a blocking step with free biotin or BSA before adding the labeled lysate. |
| Hydrophobic interactions with the beads or probe. | Add a non-ionic detergent (e.g., up to 2% Tween 20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific hydrophobic interactions. | |
| Multiple unexpected bands | This compound is labeling other active cysteine proteases. | This is expected as this compound is a broad-spectrum probe for this enzyme class.[4] Use specific inhibitors as controls to confirm the identity of your target band. For example, pre-incubate the lysate with a known inhibitor of your target enzyme before adding this compound; a decrease in your band of interest would confirm its identity. |
| Protein degradation. | Add a protease inhibitor cocktail (that does not inhibit your target class) to the lysis buffer. Perform all steps at 4°C to minimize enzymatic activity. |
Data Presentation: Optimizing Experimental Parameters
The following tables summarize key quantitative parameters that can be optimized for a successful this compound pull-down experiment. These values are starting points and may require further optimization depending on the specific experimental system.
Table 1: Lysis and Labeling Conditions
| Parameter | Recommended Range | Notes |
| Lysis Buffer pH | 5.5 - 7.4 | Cysteine proteases are often more active in slightly acidic conditions (e.g., pH 5.5).[6] |
| Detergents in Lysis Buffer | 0.1% Triton X-100, 0.5% CHAPS | These help to solubilize proteins. Concentrations may need to be adjusted for optimal enzyme activity.[6] |
| Reducing Agent (e.g., DTT) | 1 - 5 mM | Important for maintaining the active site cysteine in a reduced state.[6] |
| This compound Concentration | 1 - 10 µM | Higher concentrations can increase labeling but may also increase background. Titration is recommended. |
| Labeling Incubation Time | 30 - 60 minutes | Longer incubation can increase labeling but may also lead to sample degradation. |
| Labeling Temperature | Room Temperature or 37°C | Higher temperatures can increase the rate of the covalent reaction. |
Table 2: Pull-down and Elution Conditions
| Parameter | Recommended Condition | Notes |
| Streptavidin Bead Slurry | 25 - 50 µL per sample | The amount of beads should be sufficient to bind all of the biotinylated protein. |
| Incubation with Beads | 1 - 4 hours | Longer incubation times can increase capture efficiency. |
| Wash Buffer | Lysis buffer with or without low concentrations of detergent (e.g., 0.05% Tween-20) | Multiple washes (3-5 times) are recommended to reduce non-specific binding. |
| Elution Method for MS | On-bead digestion (e.g., with trypsin) | This is a common method to elute peptides for mass spectrometry while the biotinylated probe and streptavidin bead remain. |
| Denaturing elution (e.g., boiling in SDS-PAGE sample buffer) | Suitable for subsequent analysis by Western blot. |
Experimental Protocols
Detailed Methodology for this compound Pull-Down for Mass Spectrometry Analysis
This protocol provides a general framework. Optimization of specific steps may be necessary for your particular experimental setup.
1. Cell Lysis and Protein Extraction a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM citrate pH 5.5, 0.1% Triton X-100, 0.5% CHAPS, 5 mM DTT, and protease inhibitors).[6] c. Lyse the cells by sonication or other mechanical disruption on ice. d. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a standard assay (e.g., Bradford).
2. This compound Labeling a. Dilute the protein lysate to a final concentration of 1-5 mg/mL with lysis buffer. b. Add this compound to a final concentration of 5 µM. c. For a negative control, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes before adding this compound. d. Incubate the samples for 1 hour at 37°C with gentle shaking.
3. Affinity Purification of Labeled Proteins a. Equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer. b. Add the equilibrated beads to the this compound-labeled lysate. c. Incubate for 2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the beads. d. Pellet the beads using a magnetic stand and discard the supernatant. e. Wash the beads five times with 1 mL of wash buffer (e.g., lysis buffer containing 0.1% SDS) to remove non-specifically bound proteins.
4. On-Bead Digestion for Mass Spectrometry a. After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C. c. Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. d. Add sequencing-grade trypsin and incubate overnight at 37°C with shaking. e. Pellet the beads and collect the supernatant containing the digested peptides. f. Further extract peptides from the beads with an extraction buffer (e.g., 50% acetonitrile, 5% formic acid). g. Pool the peptide extracts, dry them down in a vacuum centrifuge, and resuspend in a buffer suitable for mass spectrometry analysis.
Visualizations
Caption: Workflow for this compound pull-down and target identification.
Caption: A logical decision tree for troubleshooting this compound pull-down experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Navigating the Nuances of Cell Lysis for DCG-04 Labeling: A Technical Guide
Technical Support Center | Troubleshooting & FAQs
For researchers, scientists, and drug development professionals utilizing the activity-based probe DCG-04, achieving optimal and reproducible labeling of cysteine proteases is paramount. A critical, and often overlooked, step in this experimental workflow is the selection of the appropriate lysis buffer. The composition of this buffer directly impacts the activity of the target proteases, the efficiency of the probe, and the integrity of your downstream analysis. This guide provides detailed answers to common questions and troubleshooting advice to ensure you select the right lysis buffer for your DCG-04 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a lysis buffer in a DCG-04 labeling experiment?
The primary function of the lysis buffer is to rupture the cell and organelle membranes to release the cellular contents, including the target cysteine proteases, into a soluble fraction. Crucially, the buffer must achieve this while preserving the native, active conformation of the enzymes, as DCG-04 is a mechanism-based probe that only labels active proteases.[1][2]
Q2: What are the essential components of a lysis buffer for DCG-04 labeling?
A typical lysis buffer for DCG-04 labeling consists of three key components:
-
Buffering Agent: Maintains a stable pH, which is critical for enzyme activity. Cysteine cathepsins are generally most active in an acidic environment.[3][4]
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Salts: Typically NaCl, to maintain an appropriate ionic strength.
-
Detergents: To solubilize cellular and organellar membranes to release the proteases.
Q3: How does the choice of detergent impact DCG-04 labeling?
The detergent is arguably the most critical variable in your lysis buffer. Detergents can be broadly categorized, and their choice has significant consequences:
-
Ionic Detergents (e.g., SDS, Sodium Deoxycholate): These are harsh detergents that are very effective at solubilizing membranes but can also denature proteins, leading to a loss of enzyme activity and inaccurate labeling.[5][6][7]
-
Non-ionic Detergents (e.g., NP-40, Triton X-100): These are milder detergents that disrupt lipid-lipid and lipid-protein interactions but are less likely to denature proteins, thus preserving enzyme activity.[5][7]
-
Zwitterionic Detergents (e.g., CHAPS): These have properties of both ionic and non-ionic detergents and are effective at solubilizing membrane proteins while often being less denaturing than ionic detergents.[8]
For DCG-04 labeling, it is generally recommended to use milder, non-ionic or zwitterionic detergents to preserve the catalytic activity of the target cysteine proteases.[1]
Troubleshooting Guide
Problem 1: Weak or no DCG-04 labeling signal.
| Potential Cause | Recommended Solution |
| Loss of Protease Activity | The lysis buffer may be too harsh. If using a buffer with ionic detergents like RIPA, switch to a milder buffer containing NP-40, Triton X-100, or CHAPS.[5][6] Ensure the lysis procedure is performed on ice or at 4°C to minimize protease degradation.[9] |
| Incorrect pH | Cysteine cathepsins are most active at an acidic pH (typically around 5.5).[3][4] Prepare your lysis buffer with a suitable buffering agent (e.g., sodium acetate or citrate) to maintain this pH. |
| Oxidation of Active Site Cysteine | The catalytic cysteine residue in the active site must be in a reduced state. Include a reducing agent like Dithiothreitol (DTT) in your lysis buffer.[4] |
| Insufficient Protein Release | If your protein of interest is membrane-bound, a very mild lysis buffer may not be sufficient. You may need to optimize the detergent concentration or try a different non-ionic detergent. |
Problem 2: High background or non-specific labeling.
| Potential Cause | Recommended Solution |
| Protein Aggregation | Inadequate solubilization can lead to protein aggregation and non-specific trapping of the probe. Ensure your lysis buffer contains an appropriate concentration of a suitable detergent. |
| Post-lysis Labeling | To ensure that the labeling reflects the in-cell activity at the time of lysis, it is crucial to prevent further protease activity after cell disruption. Some protocols recommend the addition of a general cysteine protease inhibitor, such as E-64 or the non-biotinylated analog of DCG-04 (JPM-565), to the lysis buffer immediately after cell disruption to stop the reaction.[3] |
Lysis Buffer Comparison
The following table summarizes the key characteristics of commonly used lysis buffers and their suitability for DCG-04 labeling.
| Lysis Buffer | Key Detergents | Strength | Recommended for DCG-04 Labeling? | Comments |
| RIPA Buffer | 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS[10] | Strong | Not Generally Recommended | The presence of ionic detergents (SDS, deoxycholate) can denature cysteine proteases, leading to reduced or no labeling.[5][6] It is more suitable for applications where protein denaturation is desired, such as standard Western blotting.[11] |
| NP-40/Triton X-100 Buffer | 1% NP-40 or Triton X-100 | Mild | Recommended | These non-ionic detergents are effective at cell lysis while preserving the activity of most enzymes.[5] This is a good starting point for cytoplasmic and membrane-bound proteins. |
| CHAPS Buffer | 1-2% CHAPS | Mild-Moderate | Recommended | CHAPS is a zwitterionic detergent that is particularly useful for solubilizing membrane proteins while maintaining their native conformation and activity.[1][8] |
| Citrate Lysis Buffer | 1% CHAPS, 0.5% Triton X-100 in Sodium Citrate/Phosphate buffer (pH 4.2-5.5) | Mild-Moderate | Highly Recommended | This formulation is specifically designed to maintain the acidic environment required for optimal cysteine cathepsin activity.[1][4] |
Experimental Protocols & Workflows
Recommended Lysis Protocol for DCG-04 Labeling
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Cell Harvesting: Harvest cells and wash once with ice-cold PBS. Pellet the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold Citrate Lysis Buffer (50 mM Sodium Citrate, 50 mM Sodium Phosphate, 1% CHAPS, 0.5% Triton X-100, pH 5.5) supplemented with 2 mM DTT.[1][4]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification: Collect the supernatant and determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
DCG-04 Labeling: Incubate a standardized amount of protein lysate with the desired concentration of DCG-04 for the optimized time and temperature (e.g., 1 hour at 37°C).[3]
-
Analysis: Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling. Proceed with downstream analysis such as streptavidin blotting or mass spectrometry.
Experimental Workflow for Choosing the Right Lysis Buffer
Caption: A stepwise workflow for empirically determining the optimal lysis buffer for DCG-04 labeling.
Cysteine Protease Signaling Pathway
The activity of cysteine proteases, such as cathepsins, is integral to various cellular processes. DCG-04 allows for the specific detection of the active forms of these enzymes.
Caption: Simplified pathway showing the activation of cysteine cathepsins and their labeling by DCG-04.
References
- 1. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fortislife.com [fortislife.com]
- 7. researchgate.net [researchgate.net]
- 8. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
solving DCG04 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCG04. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins. It is also a multivalent ligand for the mannose-6-phosphate receptor, which can facilitate its uptake into cells. Its primary application is in the labeling and profiling of active cysteine cathepsins in complex biological samples, such as cell lysates and living cells, to study their roles in various physiological and pathological processes.
Q2: What is the mechanism of action of this compound?
This compound contains an epoxide electrophile that irreversibly reacts with the active site cysteine residue of cathepsins. This covalent modification allows for the detection and identification of active cathepsins. The probe also includes a biotin tag for subsequent detection or enrichment using streptavidin-based methods.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is important to protect the compound from light and moisture.
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound.
-
Q: In what solvent should I dissolve this compound?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
-
Q: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer (e.g., PBS). How can I prevent this?
-
A: This is a common issue for compounds dissolved in DMSO when diluted into aqueous solutions. Here are several strategies to mitigate precipitation:
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Lower the final concentration: The solubility of this compound in aqueous buffers is limited. Try working with a lower final concentration of the probe in your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in a mixed solvent system (e.g., DMSO/PBS) to gradually decrease the DMSO concentration.
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Use a co-solvent or surfactant: The addition of a small amount of a biocompatible co-solvent or surfactant, such as Pluronic F-127 or a low percentage of serum (if compatible with your experiment), may help to improve solubility.
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Vortexing and warming: Gentle vortexing and warming of the solution (if temperature stability is not a concern for your sample) can help to redissolve small amounts of precipitate.
-
-
Stability Issues
Problem: I am concerned about the stability of my this compound solutions.
-
Q: How stable is this compound in DMSO stock solution?
-
A: When stored properly at -20°C, a this compound stock solution in anhydrous DMSO should be stable for several months. Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation. Aliquoting the stock solution is recommended.
-
-
Q: How stable is this compound in aqueous working solutions?
-
A: The epoxide group in this compound is susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh aqueous working solutions of this compound immediately before each experiment. The stability in aqueous solution will decrease over time and is influenced by pH and temperature.
-
-
Q: At what pH should I prepare my aqueous working solution?
-
A: For labeling cysteine cathepsins, which are optimally active in the acidic environment of the lysosome, the labeling buffer is typically acidic (pH 5.5). While the probe is active at this pH, its stability in aqueous solution is still limited. Therefore, minimize the time between preparing the working solution and adding it to your sample.
-
Experimental Issues: Labeling of Cysteine Cathepsins
Problem: I am not seeing any signal after labeling with this compound.
-
Possible Cause & Solution:
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Inactive Cathepsins: The target enzymes in your sample may be inactive. Ensure that your cell lysates are prepared under conditions that preserve enzyme activity (e.g., using appropriate lysis buffers and keeping samples on ice). For live-cell imaging, ensure that the cells are healthy and metabolically active.
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Insufficient Probe Concentration: The concentration of this compound may be too low. Titrate the probe concentration to find the optimal level for your specific experimental setup.
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Suboptimal Labeling Conditions: The pH, temperature, or incubation time may not be optimal. Cysteine cathepsins are generally more active at a slightly acidic pH (around 5.5). Ensure your labeling buffer is at the correct pH. Optimize the incubation time and temperature for your specific sample type.
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Degraded Probe: The this compound may have degraded due to improper storage or handling. Use a fresh aliquot of the probe and prepare new working solutions.
-
Problem: I am observing high background or non-specific labeling.
-
Possible Cause & Solution:
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Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding. Reduce the probe concentration.
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Insufficient Washing: Inadequate washing after the labeling step can result in high background. Increase the number and duration of wash steps.
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Non-specific Binding to Other Proteins: this compound may be binding to other proteins in your sample. Include a pre-incubation step with a broad-spectrum cysteine protease inhibitor (that is not an epoxide) to block non-specific binding sites before adding this compound.
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Issues with Detection Reagents: If you are using a biotinylated this compound with streptavidin-based detection, endogenous biotin in your sample can cause high background. Use a biotin-blocking kit. Ensure your secondary antibodies (if applicable) are not cross-reacting.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Labeling
| Application | Sample Type | Recommended this compound Concentration | Incubation Time | Incubation Temperature |
| In Vitro Labeling | Cell Lysates | 1 - 10 µM | 30 - 60 minutes | Room Temperature or 37°C |
| In-Cell Labeling | Live Cells | 5 - 50 µM | 1 - 3 hours | 37°C |
Experimental Protocols
Protocol 1: Labeling of Cysteine Cathepsins in Cell Lysates
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Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM DTT and a non-ionic detergent like 0.1% Triton X-100).
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Determine the protein concentration of the lysate.
-
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Labeling Reaction:
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Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in the lysis buffer.
-
Prepare a fresh working solution of this compound in the lysis buffer from a DMSO stock.
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Add the this compound working solution to the lysate to achieve the desired final concentration (e.g., 2 µM).
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Incubate the reaction for 30-60 minutes at 37°C.
-
-
Sample Analysis:
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Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
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Detect the biotinylated proteins using streptavidin conjugated to a reporter enzyme (e.g., HRP) followed by chemiluminescence detection.
-
Protocol 2: In-Cell Labeling of Cysteine Cathepsins in Live Cells
-
Cell Culture:
-
Plate cells in a suitable culture vessel and grow to the desired confluency.
-
-
Labeling:
-
Prepare a fresh working solution of this compound in serum-free cell culture medium.
-
Wash the cells with serum-free medium.
-
Add the this compound working solution to the cells to the desired final concentration (e.g., 10 µM).
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Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Analysis:
-
After incubation, wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells as described in Protocol 1.
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Analyze the labeled proteins by SDS-PAGE and streptavidin blotting as described in Protocol 1.
-
Mandatory Visualization
Caption: Mechanism of action of the this compound probe.
Caption: Overview of cysteine cathepsin signaling pathways.
Caption: Experimental workflow for this compound labeling.
minimizing off-target effects of DCG04 probe
Welcome to the technical support center for the DCG04 probe. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the this compound probe while minimizing off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary application?
A1: this compound is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1][2] It is widely used for labeling and profiling the activity of these proteases in complex biological samples such as cell and tissue lysates.[1]
Q2: How does the this compound probe work?
A2: this compound contains a reactive epoxide warhead that specifically and irreversibly binds to the active site cysteine residue of cathepsins.[3] The probe also possesses a biotin tag, which allows for the detection and enrichment of the labeled enzymes.[2][3]
Q3: What are the known off-target effects of the this compound probe?
A3: While this compound is designed to be selective for cysteine cathepsins, off-target binding can occur, especially at high concentrations or with prolonged incubation times. Off-target effects can include the labeling of other proteins with reactive cysteine residues or non-specific binding to abundant cellular proteins. In intact cells, the probe can accumulate in lysosomes, potentially leading to the labeling of multiple lysosomal proteases.[4]
Q4: Can this compound be used in living cells?
A4: The biotin moiety on the standard this compound probe limits its passive diffusion across cellular membranes, making it less suitable for labeling in living cells.[2] Fluorescently tagged derivatives, such as Cy5this compound, have been developed for live-cell imaging applications.[3][4]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides solutions to common issues related to non-specific binding and off-target effects when using the this compound probe.
| Problem | Potential Cause | Recommended Solution |
| High background or multiple non-specific bands on a Western blot | Probe concentration is too high, leading to non-specific binding. | Optimize the this compound concentration by performing a titration experiment. Start with a lower concentration and incrementally increase it to find the optimal balance between target labeling and background signal. |
| Incubation time is too long, allowing for increased off-target interactions. | Perform a time-course experiment to determine the shortest incubation time that provides sufficient labeling of the target cathepsins. | |
| Incomplete blocking of the membrane. | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure the membrane is fully submerged and incubated for an adequate time (e.g., 1 hour at room temperature). | |
| Difficulty distinguishing specific cathepsin labeling from off-targets | Labeled bands may not all be cathepsins. | Perform a competition assay by pre-incubating the sample with a broad-spectrum cysteine cathepsin inhibitor, such as JPM-OEt, before adding the this compound probe. A significant reduction in band intensity in the presence of the inhibitor confirms specific binding to cathepsins. |
| Labeling of unexpected proteins in mass spectrometry analysis | The probe is binding to non-cathepsin proteins with reactive cysteines. | Use a lower concentration of this compound and a shorter incubation time to minimize the labeling of less reactive off-target proteins. Confirm potential off-targets by performing competition assays and comparing results with inhibitor-treated samples. |
| Probe appears to be inactive or shows weak signal | Improper storage or handling of the probe. | Store the this compound probe as recommended by the manufacturer, typically at -20°C or -80°C, and protect it from light. Prepare fresh working solutions for each experiment. |
| The target cathepsins are not active in the sample. | Ensure that the lysis and labeling buffers have the appropriate pH (typically acidic, around pH 5.5) to maintain cathepsin activity. Include a reducing agent like DTT in the buffer. |
Quantitative Data Summary
The optimal experimental conditions for using the this compound probe can vary depending on the biological sample and the specific application. The following tables provide general guidelines for probe concentration and incubation time.
Table 1: Recommended this compound Concentration Ranges for Different Applications
| Application | Recommended Concentration Range | Notes |
| In-gel fluorescence scanning of cell lysates | 1 - 10 µM | Start with a titration from 1 µM to 10 µM to determine the optimal concentration that maximizes the signal-to-noise ratio. |
| Western blot analysis of cell lysates | 0.5 - 5 µM | Lower concentrations are often sufficient for the sensitivity of chemiluminescent detection. |
| In vivo labeling studies (using modified probes) | 10 - 50 mg/kg | Dose will vary depending on the animal model and the specific probe derivative used. |
Table 2: Recommended Incubation Times
| Application | Recommended Incubation Time | Notes |
| Labeling of cell lysates at room temperature | 30 - 60 minutes | Longer incubation times may increase off-target binding. A time-course experiment is recommended to determine the optimal duration. |
| Labeling of cell lysates at 37°C | 15 - 30 minutes | Higher temperatures can increase the rate of reaction, so shorter incubation times are generally required. |
| In vivo circulation time | 1 - 4 hours | The optimal time will depend on the pharmacokinetics of the specific probe derivative. |
Key Experimental Protocols
Protocol 1: Optimizing this compound Concentration by In-Gel Fluorescence
This protocol describes how to determine the optimal concentration of a fluorescent this compound derivative for labeling cysteine cathepsins in a cell lysate.
Materials:
-
Cell lysate
-
Fluorescent this compound derivative (e.g., Cy5-DCG04)
-
Labeling buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gel
-
Fluorescence gel scanner
Procedure:
-
Prepare a series of dilutions of the fluorescent this compound probe in labeling buffer (e.g., 0.5, 1, 2, 5, 10 µM).
-
Aliquot equal amounts of cell lysate into separate microcentrifuge tubes.
-
Add the different concentrations of the this compound probe to the lysate samples. Include a no-probe control.
-
Incubate the samples for 30 minutes at 37°C, protected from light.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore.
-
Analyze the gel image to identify the concentration that provides the strongest labeling of the target bands with the lowest background signal.
Protocol 2: Competition Assay to Confirm Specificity
This protocol is used to verify that the this compound probe is specifically labeling cysteine cathepsins.
Materials:
-
Cell lysate
-
This compound probe (biotinylated or fluorescent)
-
JPM-OEt (or another pan-cysteine cathepsin inhibitor)
-
Labeling buffer
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gel
-
Western blot apparatus and reagents (if using biotinylated this compound)
-
Fluorescence gel scanner (if using fluorescent this compound)
Procedure:
-
Aliquot equal amounts of cell lysate into two microcentrifuge tubes.
-
To one tube, add JPM-OEt to a final concentration of 50 µM (the "inhibitor" sample). To the other tube, add an equal volume of vehicle (e.g., DMSO) (the "control" sample).
-
Incubate both samples for 30 minutes at 37°C.
-
Add the this compound probe to both tubes at the predetermined optimal concentration.
-
Incubate for another 30 minutes at 37°C.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by Western blot (for biotinylated probe) or in-gel fluorescence (for fluorescent probe).
-
Compare the band intensities between the control and inhibitor samples. A significant decrease in the intensity of the labeled bands in the inhibitor sample indicates specific binding to cysteine cathepsins.
Visualizations
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating DCG-04 Labeling Specificity with the Irreversible Inhibitor E-64: A Comparative Guide
For researchers utilizing the activity-based probe DCG-04 to profile cysteine cathepsins, ensuring the specificity of the probe is paramount. This guide provides a comparative framework for validating DCG-04 labeling through competitive inhibition with E-64, a well-established, potent, and irreversible inhibitor of most cysteine proteases.
Principle of Validation
DCG-04 is an activity-based probe designed to covalently modify the active site cysteine of papain-family cysteine proteases, such as cathepsins B, L, and S.[1][2][3] It is structurally derived from the natural product E-64 and features an epoxide warhead that forms a stable thioether bond with the catalytic cysteine residue of active enzymes.[1][4][5] This reaction is activity-dependent, meaning the probe only labels active proteases.[2]
E-64 is a highly selective and potent irreversible inhibitor of cysteine proteases.[4][6][7] It acts by covalently binding to the active site thiol group, thereby inactivating the enzyme.[4][7] Because both DCG-04 and E-64 target the same active site cysteine, pre-incubation of a biological sample with an excess of E-64 will block the active sites of cysteine proteases. Consequently, subsequent addition of DCG-04 will result in significantly reduced or completely abolished labeling of these target enzymes. This competitive inhibition serves as a robust validation of DCG-04's specificity for active cysteine proteases.[8][9]
Comparative Data: DCG-04 Labeling in the Presence and Absence of E-64
The following table summarizes the expected outcomes of a typical validation experiment where cell or tissue lysates are treated with DCG-04 with or without pre-incubation with E-64. The signal intensity from DCG-04 labeling, detected via its biotin or fluorescent tag, is proportional to the active enzyme concentration.
| Target Protease | Treatment | Expected DCG-04 Signal Intensity | Interpretation |
| Cysteine Cathepsins | DCG-04 only | High | Indicates the presence of active cysteine cathepsins. |
| (e.g., Cathepsin B, L, S) | E-64 pre-incubation, then DCG-04 | Low / Undetectable | E-64 has blocked the active sites, confirming DCG-04 specifically labels these active cysteine proteases. |
| Non-target proteins | DCG-04 only | Undetectable | DCG-04 does not label proteins that are not active cysteine proteases. |
| (e.g., Serine proteases) | E-64 pre-incubation, then DCG-04 | Undetectable | Confirms the specificity of DCG-04 and the absence of off-target labeling. |
Experimental Workflow and Mechanism
The validation process involves a straightforward competitive labeling experiment. The workflow diagram below illustrates the key steps, followed by a diagram detailing the mechanism of inhibition at the molecular level.
Caption: Workflow for validating DCG-04 specificity using E-64 inhibitor.
Caption: Molecular mechanism of E-64 blocking DCG-04 labeling of proteases.
Key Experimental Protocols
Below is a generalized protocol for the competitive inhibition assay in cell lysates. Researchers should optimize concentrations and incubation times for their specific experimental system.
Materials:
-
Cell or tissue lysate containing active cysteine proteases
-
DCG-04 (biotin or fluorescently tagged)
-
E-64 inhibitor (e.g., Sigma-Aldrich, MedchemExpress)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
SDS-PAGE reagents
-
Detection reagents (e.g., Streptavidin-HRP for biotin tags, or fluorescence scanner)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in an appropriate buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Competitive Inhibition:
-
Test Sample: In an Eppendorf tube, combine a standardized amount of protein lysate (e.g., 50 µg) with the E-64 inhibitor. A final concentration of 10-50 µM E-64 is often effective.[9][10]
-
Control Sample: In a separate tube, combine the same amount of protein lysate with a corresponding volume of the vehicle solvent used for E-64 (e.g., DMSO or water).
-
Incubate both samples for 30 minutes at 37°C to allow for the complete inhibition of target proteases by E-64.[10]
-
-
Probe Labeling:
-
SDS-PAGE and Detection:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For biotinylated DCG-04: Transfer the proteins to a PVDF membrane and perform a Western blot using streptavidin conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
For fluorescently-tagged DCG-04: Scan the gel directly using a fluorescence gel scanner at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Compare the band intensities corresponding to known cysteine cathepsins between the control (no E-64) and test (with E-64) lanes. A significant reduction in signal in the test lane validates the specificity of the DCG-04 labeling for that particular band.
This guide provides the essential framework for validating DCG-04 labeling. By demonstrating that the well-characterized cysteine protease inhibitor E-64 competitively blocks probe binding, researchers can confidently attribute the observed signals to the activity of specific target enzymes.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-64 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. agscientific.com [agscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Cysteine Cathepsin Probes: DCG-04 and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of cysteine cathepsin research, the selection of an appropriate activity-based probe (ABP) is a critical determinant of experimental success. This guide provides an objective comparison of the widely used probe, DCG-04, with other prominent alternatives, including GB111, BMV109, and JPM-565. We present a synthesis of experimental data to highlight the distinct characteristics of each probe, enabling an informed choice for your specific research needs.
Cysteine cathepsins are a family of proteases implicated in a wide array of physiological and pathological processes, including immune responses, cancer progression, and neurodegenerative disorders. Activity-based probes (ABPs) are powerful chemical tools that covalently modify the active site of these enzymes, allowing for their detection, quantification, and visualization in complex biological systems. The choice of an ABP depends on the specific application, with factors such as selectivity, potency, cell permeability, and suitability for in vivo imaging playing a crucial role.
Overview of Cysteine Cathepsin Probes
This guide focuses on a comparative analysis of four key cysteine cathepsin probes:
-
DCG-04: A pioneering activity-based probe featuring an epoxide electrophile. It is known for its broad-spectrum reactivity against a wide range of cysteine cathepsins.[1]
-
GB111/GB123: These probes utilize an acyloxymethylketone (AOMK) "warhead." GB123, a fluorescent version, exhibits more restricted selectivity compared to DCG-04, primarily targeting cathepsins B, S, and L.[1] GB111-NH2 is a related inhibitor used to block cathepsin activity.
-
BMV109: A quenched fluorescent ABP that becomes fluorescent upon binding to active cathepsins. It is designed for high sensitivity and is suitable for both in vitro and in vivo imaging, with broad reactivity for cathepsins X, B, S, and L.[2][3]
-
JPM-565: A potent, irreversible inhibitor of the papain family of cysteine proteases, similar in specificity to DCG-04. JPM-OEt is a cell-permeable esterified version.
Quantitative and Qualitative Comparison of Probes
The following tables summarize the key characteristics and performance metrics of DCG-04 and its alternatives based on available experimental data.
| Probe | Warhead Type | Target Selectivity | Reported Labeled Cathepsins | Key Features |
| DCG-04 | Epoxide | Broad-spectrum | B, C, H, J, K, L, S, V, X[1] | Well-established, broad reactivity profile. |
| GB123 | AOMK | More Selective | B, S, L[1] | AOMK warhead confers different selectivity than epoxides. |
| BMV109 | Phenoxymethyl ketone (PMK) | Pan-reactive | X, B, S, L[2][3] | Quenched fluorescent probe, high signal-to-noise, suitable for in vivo imaging. |
| JPM-565 | Epoxide | Broad-spectrum | Papain family (similar to DCG-04) | Potent irreversible inhibitor, JPM-OEt is a cell-permeable version. |
| Probe | Cell Permeability | In Vivo Applicability | Reported Applications |
| DCG-04 | Generally considered cell-impermeable on its own. | Limited without a delivery vehicle. | In vitro lysate labeling, affinity purification. |
| GB123 | Cell-permeable versions exist. | Demonstrated in some studies. | In vitro and in-cell labeling. |
| BMV109 | Yes | Yes, extensively validated. | Live-cell imaging, in vivo tumor imaging.[2][3] |
| JPM-OEt | Yes | Yes, used as an inhibitor in vivo. | In vitro and in vivo inhibition of cathepsin activity. |
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: General mechanism of action for activity-based probes targeting cysteine cathepsins.
Caption: A typical workflow for comparing the performance of different cysteine cathepsin probes.
Caption: A decision-making diagram for selecting the appropriate cathepsin probe based on the experimental context.
Detailed Experimental Protocols
To facilitate the direct comparison of these probes in your own research, we provide the following generalized protocols based on methodologies reported in the literature.
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol allows for the comparison of probe selectivity and potency in a controlled in vitro setting.
-
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM MgCl2, 2 mM DTT)
-
Cysteine cathepsin probes (e.g., Cy5-DCG-04, BMV109)
-
Broad-spectrum cathepsin inhibitor (e.g., JPM-OEt)
-
SDS-PAGE reagents and apparatus
-
In-gel fluorescence scanner
-
-
Procedure:
-
Prepare cell lysates by harvesting and lysing cells in the appropriate lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
For inhibitor controls, pre-incubate aliquots of the lysate (e.g., 50 µg of protein) with a saturating concentration of a broad-spectrum inhibitor (e.g., 50 µM JPM-OEt) for 30 minutes at 37°C.
-
To the inhibitor-treated and untreated lysates, add the activity-based probe of interest (e.g., 1 µM Cy5-DCG-04 or BMV109).
-
Incubate for 1 hour at 37°C.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins on a 12-15% SDS-PAGE gel.
-
Visualize the labeled cathepsins by scanning the gel on a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
Compare the labeling patterns and intensities between different probes and the inhibitor-treated controls.
-
Live-Cell Imaging of Cathepsin Activity
This protocol is designed to visualize the activity and subcellular localization of cathepsins in living cells.
-
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium (phenol red-free recommended)
-
Cell-permeable fluorescent probe (e.g., BMV109)
-
Cell-permeable cathepsin inhibitor (e.g., JPM-OEt)
-
Lysosomal marker (e.g., LysoTracker Green)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on imaging-grade dishes and allow them to adhere.
-
For inhibitor controls, pre-treat cells with a suitable concentration of a cell-permeable inhibitor (e.g., 20 µM JPM-OEt) for 30-60 minutes in culture medium.
-
Add the fluorescent cathepsin probe (e.g., 1-5 µM BMV109) to both inhibitor-treated and untreated cells.
-
If desired, co-incubate with a lysosomal marker to assess subcellular localization.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C in a cell culture incubator.
-
Wash the cells with fresh medium or PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe and any co-stains.
-
Compare the fluorescence intensity and localization between the different conditions.
-
In Vivo Imaging of Cathepsin Activity
This protocol provides a general framework for non-invasive imaging of cathepsin activity in animal models.
-
Materials:
-
Animal model of interest (e.g., tumor-bearing mouse)
-
In vivo-validated fluorescent probe (e.g., BMV109)
-
In vivo-validated inhibitor (e.g., GB111-NH2)
-
In vivo imaging system (e.g., IVIS)
-
-
Procedure:
-
For inhibitor controls, administer the cathepsin inhibitor (e.g., via intravenous or intraperitoneal injection) at a pre-determined effective dose and time before probe administration.
-
Administer the fluorescent probe (e.g., 20 nmol BMV109) via intravenous injection.
-
At various time points post-injection (e.g., 2, 8, 24 hours), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system.
-
After the final imaging time point, animals can be euthanized, and organs of interest can be harvested for ex vivo imaging to confirm probe distribution and for subsequent biochemical analysis (e.g., SDS-PAGE of tissue lysates).
-
Quantify the fluorescence signal in the regions of interest and compare between probe-only and inhibitor-treated groups.
-
Conclusion
The selection of a cysteine cathepsin probe is a nuanced decision that should be guided by the specific experimental goals. DCG-04 remains a valuable tool for broad-spectrum in vitro profiling of cathepsin activity. For applications requiring greater selectivity, probes like GB123 offer a more targeted approach. For researchers focused on live-cell and in vivo imaging, the enhanced sensitivity and favorable pharmacokinetic properties of quenched probes like BMV109 make them the superior choice. By understanding the distinct advantages and limitations of each probe, researchers can more effectively design and execute experiments to unravel the complex roles of cysteine cathepsins in health and disease.
References
A Comparative Guide to DCG-04 and Pan-Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DCG-04, a widely used activity-based probe, and a selection of common pan-cysteine protease inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tool for their experimental needs, whether for profiling enzyme activity or for inhibiting specific protease functions.
Introduction to Cysteine Protease Probes and Inhibitors
Cysteine proteases, particularly the cathepsin family, are crucial regulators of numerous physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. To study and therapeutically target these enzymes, a variety of chemical tools have been developed. These can be broadly categorized as activity-based probes (ABPs) and traditional inhibitors.
DCG-04 is a potent, irreversible activity-based probe designed to target the papain family of cysteine proteases.[1] Structurally, it is a derivative of the natural product E-64 and features an epoxide "warhead" that forms a covalent bond with the active site cysteine of a target protease.[2] DCG-04 also incorporates a biotin tag, which allows for the detection, visualization, and affinity purification of the labeled active enzymes.[2] This makes it an invaluable tool for activity-based protein profiling (ABPP), enabling the specific identification and quantification of active cysteine proteases in complex biological samples such as cell lysates and tissues.[1]
Pan-cysteine protease inhibitors are compounds designed to block the activity of a broad range of cysteine proteases. Unlike ABPs, which are primarily used for profiling, these inhibitors are employed to study the physiological roles of these enzymes by preventing their function. Common examples include:
-
E-64: A natural product isolated from Aspergillus japonicus that serves as a potent, irreversible inhibitor of many cysteine proteases, including papains, cathepsins B, L, and calpains.[3] Its cell-permeable analog, Aloxistatin (E-64d) , is often used in cell-based assays and in vivo studies.[4][5]
-
CA-074: A selective, irreversible inhibitor of cathepsin B.[6] Its methyl ester prodrug, CA-074-Me , exhibits enhanced cell permeability.[7]
-
Z-FA-FMK: An irreversible inhibitor with a fluoromethyl ketone (FMK) warhead that targets several cysteine proteases, including cathepsins B and L, as well as some caspases.[8][9]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 values) of DCG-04 and selected pan-cysteine protease inhibitors against various cathepsins. It is important to note that DCG-04 is primarily utilized as an activity-based probe for labeling active enzymes, and its IC50 values are not as commonly reported as those for dedicated inhibitors. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.
| Inhibitor/Probe | Type | Target Cathepsins | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin S IC50 (nM) | Cathepsin K IC50 (nM) | Reference |
| DCG-04 | Activity-Based Probe (Irreversible) | Broad (Papain Family) | Data not available | Data not available | Data not available | Data not available | [1][2] |
| E-64 | Inhibitor (Irreversible) | Broad (Papain Family, Calpains) | N/A | 2.5 | 4.1 | 1.4 | [3] |
| Aloxistatin (E-64d) | Inhibitor (Irreversible, Cell-Permeable) | Broad (Cathepsins B & L, Calpain) | N/A | N/A | N/A | N/A | [4][5] |
| CA-074 | Inhibitor (Irreversible) | Selective for Cathepsin B | 2.24 - 6 | >40,000 | >40,000 | N/A | [6][10][11] |
| Z-FA-FMK | Inhibitor (Irreversible) | Cathepsins B & L, Caspases | 1,500 (Ki) | N/A | N/A | N/A | [8] |
N/A: Data not available from the cited sources. IC50 values can vary depending on the assay conditions (e.g., pH, substrate).
Signaling Pathways and Experimental Workflows
Mechanism of Action of DCG-04
The following diagram illustrates the mechanism by which DCG-04 covalently modifies the active site of a cysteine protease.
Caption: Covalent modification of a cysteine protease by DCG-04.
Experimental Workflow: Competitive Activity-Based Protein Profiling
This diagram outlines a typical workflow for a competitive ABPP experiment to assess the potency and selectivity of a cysteine protease inhibitor against the labeling by DCG-04.
Caption: Workflow for competitive activity-based protein profiling.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol is designed to assess the ability of a test inhibitor to compete with DCG-04 for binding to active cysteine proteases in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Test inhibitor stock solution (in DMSO)
-
DCG-04 stock solution (in DMSO)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysate Preparation: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration.
-
Pre-incubation with Inhibitor: In separate microcentrifuge tubes, dilute the cell lysate to a final concentration of 1 mg/mL with lysis buffer. Add the test inhibitor at various concentrations (e.g., a serial dilution) or vehicle (DMSO) as a control. Incubate for 30 minutes at 37°C.
-
DCG-04 Labeling: Add DCG-04 to each tube to a final concentration of 1-5 µM. Incubate for 1 hour at 37°C.
-
SDS-PAGE and Western Blotting: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane extensively with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Compare the intensity of the bands corresponding to the labeled proteases in the inhibitor-treated lanes to the vehicle control lane. A decrease in band intensity indicates that the test inhibitor is competing with DCG-04 for binding to the active site of the protease.
Protocol 2: In Vitro Cysteine Protease Inhibition Assay (IC50 Determination)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified cysteine protease.
Materials:
-
Purified recombinant cysteine protease (e.g., Cathepsin B, L, or S)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 2 mM DTT, 1 mM EDTA)
-
Fluorogenic substrate specific for the protease (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)
-
Test inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the purified cysteine protease to each well of the 96-well plate. Add the diluted inhibitor or vehicle control to the respective wells. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
DCG-04 and pan-cysteine protease inhibitors are both powerful tools for studying the function of cysteine proteases. The choice between them depends on the specific research question. DCG-04 is the tool of choice for identifying and quantifying the active forms of these enzymes within a complex biological system. In contrast, inhibitors such as E-64, CA-074, and Z-FA-FMK are used to block protease activity to elucidate their physiological roles. The quantitative data and protocols provided in this guide are intended to aid researchers in making informed decisions for their experimental designs.
References
- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CA-074 CA-074, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Validating DCG-04 Specificity: A Comparison of Protease-Deficient Cell Lines and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the precise targets of chemical probes is paramount. This guide provides a comprehensive comparison of methods for validating the specificity of DCG-04, an activity-based probe for cysteine cathepsins, with a focus on the use of protease-deficient cell lines.
DCG-04 is a widely utilized activity-based probe for labeling and identifying active cysteine cathepsins, a family of proteases implicated in a multitude of physiological and pathological processes.[1] Its broad-spectrum nature, targeting several members of the cathepsin family, necessitates rigorous validation of its binding specificity to ensure accurate interpretation of experimental results.[2] One of the most definitive methods for this validation is the use of protease-deficient cell lines, which provide a clean background to assess the probe's interaction with its intended targets.
Unveiling Specificity: The Power of Knockout Cell Lines
The core principle behind using protease-deficient cell lines is straightforward: if DCG-04 is specific for a particular cathepsin, its labeling of that protease should be significantly reduced or completely absent in cells lacking the gene for that enzyme. This approach offers a powerful tool for confirming the identity of bands observed in a wild-type cell lysate labeled with DCG-04.
A key advantage of this method is its ability to provide a clear "yes/no" answer regarding the probe's interaction with a specific protease in a complex biological system. This is in contrast to methods that rely on inhibitors, which can sometimes have off-target effects.
Experimental Data: DCG-04 Labeling in Wild-Type vs. Cathepsin B-Deficient Cells
The following table summarizes representative data from an experiment comparing DCG-04 labeling in polyps from wild-type mice and mice deficient in cathepsin B (Ctsb -/-). The data is based on the analysis of western blots where active cathepsins were labeled with DCG-04.
| Cell Line/Tissue | Target Protease | DCG-04 Labeling Intensity (Arbitrary Units) | Conclusion |
| Wild-Type Polyps | Cathepsin B | +++ | Strong labeling of active Cathepsin B |
| Wild-Type Polyps | Cathepsin Z | ++ | Moderate labeling of active Cathepsin Z |
| Ctsb -/- Polyps | Cathepsin B | - | No detectable labeling of Cathepsin B |
| Ctsb -/- Polyps | Cathepsin Z | ++ | Labeling of Cathepsin Z is unaffected |
Data is representative and based on visual inspection of western blots. "+" indicates the relative intensity of the band corresponding to the labeled cathepsin, while "-" indicates no detectable band.[3]
This data clearly demonstrates the specificity of DCG-04 for cathepsin B. In the absence of cathepsin B, the corresponding band on the western blot disappears, while the labeling of another cathepsin, cathepsin Z, remains unchanged.[3]
Alternative Validation Strategies
While protease-deficient cell lines offer a gold-standard approach, other methods can also be employed to validate DCG-04 specificity:
-
Competitive Inhibition: Pre-incubating cell lysates with a known, specific inhibitor for a particular cathepsin before adding DCG-04 can demonstrate specificity. A reduction in the intensity of the DCG-04 labeled band for that cathepsin suggests that both the inhibitor and the probe target the same active site.
-
Immunoprecipitation: After labeling with a tagged version of DCG-04 (e.g., biotinylated), specific cathepsins can be pulled down using antibodies. Subsequent detection of the tag confirms that DCG-04 was bound to the immunoprecipitated cathepsin.[4]
-
Mass Spectrometry: Following DCG-04 labeling and protein separation, the labeled bands can be excised and analyzed by mass spectrometry to definitively identify the protein.
Each of these methods has its own set of advantages and limitations, and often a combination of approaches provides the most robust validation of probe specificity.
Experimental Protocols
Protocol 1: DCG-04 Labeling of Cultured Cells
-
Cell Culture: Culture wild-type and protease-deficient cell lines (e.g., mouse embryonic fibroblasts) under standard conditions.
-
Cell Lysis: Harvest cells and lyse them in a buffer appropriate for maintaining cathepsin activity (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT and 1% Triton X-100).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.
-
DCG-04 Labeling: Incubate a standardized amount of protein (e.g., 50 µg) with a final concentration of 1-10 µM DCG-04 for 30-60 minutes at 37°C.
-
Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: If using biotinylated DCG-04, detect the labeled proteins using streptavidin conjugated to horseradish peroxidase (HRP) followed by a chemiluminescent substrate. If using a fluorescently tagged DCG-04, scan the gel or membrane using an appropriate fluorescence scanner.[2][5]
Protocol 2: In-Gel Fluorescence Scanning for Quantification
-
Labeling: Perform DCG-04 labeling as described above using a fluorescently tagged version of DCG-04 (e.g., with a BODIPY dye).[6]
-
SDS-PAGE: Run the labeled samples on an SDS-PAGE gel.
-
Fluorescence Scanning: After electrophoresis, scan the gel directly using a fluorescence scanner with excitation and emission wavelengths appropriate for the fluorophore.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the intensity of the fluorescent bands corresponding to the labeled cathepsins.[2] This allows for a quantitative comparison of probe labeling between different samples.
Visualizing the Workflow and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. researchgate.net [researchgate.net]
Navigating Cysteine Cathepsin Activity: A Comparative Guide to the DCG04 Probe and its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate roles of cysteine cathepsins, the selection of an appropriate activity-based probe (ABP) is paramount. This guide provides a comprehensive comparison of the widely used DCG04 probe with its key alternatives, offering insights into their cross-reactivity, selectivity, and optimal applications. The information presented is supported by experimental data and detailed protocols to aid in the informed selection of the most suitable tool for your research needs.
Executive Summary
This compound is a valuable, broad-spectrum activity-based probe for the papain family of cysteine cathepsins. Its strength lies in its ability to label a wide range of these proteases, making it an excellent tool for initial screening and general activity assessment. However, its inherent cross-reactivity necessitates the use of more selective probes for studying the function of individual cathepsin isoforms. This guide explores the comparative performance of this compound against notable alternatives, including the more selective GB123 and the highly specific MGP151, to empower researchers to choose the optimal probe for their specific experimental goals.
Data Presentation: Comparative Selectivity of Cathepsin Probes
The following table summarizes the known selectivity profiles of this compound and its primary alternatives. While direct, side-by-side IC50 values for these probes are not consistently available in the literature, their qualitative and semi-quantitative selectivity has been well-characterized.
| Probe | Warhead Type | Target Cathepsins | Key Characteristics |
| This compound | Epoxide | Broad-spectrum (B, C, H, J, K, L, S, V, X)[1] | Excellent for general cysteine cathepsin activity profiling. |
| GB123 | Acyloxymethylketone (AOMK) | Cathepsins B, S, and L[1] | More selective than this compound; does not label Cathepsin X. |
| MGP151 | Acyloxymethylketone (AOMK) | Cathepsin B[1] | Highly selective for Cathepsin B. |
| MGP140 | Epoxide | Broad-spectrum, including Cathepsin X | Similar broad-spectrum profile to this compound. |
Experimental Protocols
Labeling of Cysteine Cathepsins in Cell Lysates
This protocol is suitable for the initial assessment of cathepsin activity in cellular extracts.
Materials:
-
Cell lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT and 1% Triton X-100)
-
Activity-based probe (this compound, GB123, etc.) at a working concentration (e.g., 1-5 µM)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE loading buffer
-
Protease inhibitor cocktail (optional, for control experiments)
Procedure:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysate.
-
Dilute the lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
For negative controls, pre-incubate a sample of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-OEt) for 30 minutes at 37°C.
-
Add the activity-based probe to the lysate at the desired final concentration.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by in-gel fluorescence scanning or streptavidin blotting (for biotinylated probes).
Labeling of Cysteine Cathepsins in Intact Cells
This protocol allows for the assessment of cathepsin activity within a cellular context.
Materials:
-
Complete cell culture medium
-
Activity-based probe (cell-permeable version, e.g., with a fluorescent tag)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Replace the culture medium with fresh medium containing the activity-based probe at the desired concentration (e.g., 1-10 µM).
-
Incubate the cells for a designated time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Wash the cells three times with ice-cold PBS to remove excess probe.
-
Lyse the cells directly in the well using an appropriate lysis buffer.
-
Collect the lysate and proceed with SDS-PAGE analysis as described in the previous protocol.
Mandatory Visualizations
Cathepsin-Mediated Signaling in the Tumor Microenvironment
Experimental Workflow for Cross-Reactivity Assessment
Conclusion
The this compound probe remains a cornerstone for the initial investigation of cysteine cathepsin activity due to its broad reactivity. However, for researchers aiming to dissect the specific roles of individual cathepsins, a tiered approach utilizing more selective probes such as GB123 and MGP151 is essential. By understanding the distinct reactivity profiles and employing the appropriate experimental protocols, scientists can confidently and accurately probe the complex world of cathepsin biology, paving the way for new diagnostic and therapeutic strategies.
References
A Comparative Guide to the Efficacy of DCG-04 in Diverse Biological Samples
For researchers, scientists, and drug development professionals, understanding the activity of cysteine cathepsins across different biological contexts is crucial. DCG-04, an activity-based probe, has emerged as a valuable tool for labeling and profiling these enzymes. This guide provides a comprehensive comparison of DCG-04's efficacy in various sample types, supported by experimental data and detailed protocols.
DCG-04 is a potent, irreversible inhibitor of papain-family cysteine proteases, including numerous cathepsins.[1][2] Its utility as a probe stems from its design, which incorporates an epoxide "warhead" that covalently binds to the active-site cysteine of target enzymes, and a tag (commonly biotin or a fluorophore) for detection and analysis.[1][3] This mechanism allows for the specific labeling of active proteases, providing a more accurate representation of enzymatic function than methods based on protein abundance alone.[2][3]
Comparative Efficacy of DCG-04 Across Sample Types
The effectiveness of DCG-04 can vary depending on the biological matrix. The following table summarizes the observed labeling of different cathepsins in cell lysates, intact cells, and tissue lysates, based on available experimental data. A fluorescently labeled version, Cy5-DCG-04, is often used for easier detection.[1]
| Target Cathepsin | Cell Lysates | Intact Cells | Tissue Lysates (e.g., Liver, Spleen) |
| Cathepsin B | Labeled[1][4] | Labeled[1] | Labeled[1] |
| Cathepsin C | Labeled[1] | Not reported | Labeled[1] |
| Cathepsin H | Labeled[1] | Not reported | Labeled[1] |
| Cathepsin J | Labeled[1] | Not reported | Labeled[1] |
| Cathepsin K | Labeled[1] | Not reported | Labeled[1] |
| Cathepsin L | Labeled[1][4] | Labeled[1] | Labeled[1] |
| Cathepsin S | Labeled[1][4] | Labeled[1] | Labeled[1] |
| Cathepsin V | Labeled[1] | Not reported | Labeled[1] |
| Cathepsin X | Labeled[1] | Labeled[1] | Labeled[1] |
| Cathepsin Z | Labeled[4] | Not reported | Not reported |
Note: "Labeled" indicates that the active form of the cathepsin was detected after treatment with DCG-04 or its derivatives. "Not reported" signifies that data for that specific sample type was not found in the reviewed literature.
Interestingly, some studies have noted differences in labeling patterns between sample types. For instance, cathepsins S and L have been observed to be labeled in intact cells but not always in lysates, potentially due to the release of endogenous inhibitors upon cell lysis.[1] Furthermore, while DCG-04 itself is not cell-permeable, its fluorescently labeled counterpart, Cy5-DCG-04, can be used to label cathepsins in intact cells.[1][4] For in vivo applications or improved cell permeability, esterified versions of related probes have been developed.[5]
Visualizing the Mechanism and Workflow
To better understand the application of DCG-04, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
A Guide to Orthogonal Methods for Confirming DCG-04 Profiling Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods used to validate the results of activity-based protein profiling (ABPP) experiments conducted with DCG-04. DCG-04 is a widely used activity-based probe (ABP) that covalently modifies the active site cysteine of papain-family cysteine proteases, such as cathepsins, enabling the assessment of their activity state in complex biological samples.[1][2][3] Validating the targets identified through DCG-04 profiling is a critical step in drug discovery and chemical biology to ensure the specificity of potential inhibitors and to confirm the identity of the active enzymes.
This document outlines two key orthogonal methods: Western Blotting for confirming protein expression and Cellular Thermal Shift Assay (CETSA) for verifying target engagement in a cellular context.[4][5][6][7] We provide detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in selecting and implementing the appropriate validation strategy.
Overview of DCG-04 Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within a complex proteome.[8][9][10] The DCG-04 probe consists of three key components: an epoxide "warhead" that forms a covalent bond with the active site nucleophile of a target enzyme, a recognition element that directs the probe to the papain-like cysteine protease family, and a reporter tag (typically biotin) for detection and enrichment.[1][2][11]
Profiling experiments with DCG-04, especially in a competitive format, can identify the protein targets of a novel inhibitor. An inhibitor that binds to the active site of a protease will prevent labeling by DCG-04, resulting in a decreased signal for that specific protein. The workflow for a typical competitive ABPP experiment is illustrated below.
Caption: Workflow for competitive activity-based protein profiling using DCG-04.
While powerful, the results from such experiments require orthogonal validation to rule out off-target effects and confirm the identity of the protein hits.
Orthogonal Method 1: Western Blotting
Western blotting, or immunoblotting, is a foundational technique used to detect and quantify a specific protein from a complex mixture.[6][12][13] In the context of validating DCG-04 results, it serves to confirm the presence and relative abundance of a putative protein target identified by ABPP. For example, if DCG-04 profiling suggests that an inhibitor targets Cathepsin B, a western blot using a specific anti-Cathepsin B antibody can confirm that Cathepsin B is indeed present in the samples.
Comparison: DCG-04 Profiling vs. Western Blotting
| Feature | DCG-04 Profiling | Western Blotting |
| Principle | Covalent labeling of active enzyme sites. | Antibody-based detection of a specific protein antigen. |
| Information Provided | Enzyme activity and target engagement by inhibitors. | Protein presence and total abundance (active + inactive). |
| Requirement | Active enzyme with accessible catalytic residue. | Specific primary antibody for the target protein. |
| Throughput | Moderate to High (can be gel-based or MS-based). | Low to Moderate (typically gel-based). |
| Use Case | Primary screening, inhibitor profiling. | Validation of protein identity and expression level. |
Experimental Workflow: Western Blotting
The diagram below outlines the key steps in a standard western blotting protocol.
Caption: A schematic overview of the Western Blotting protocol.
Detailed Protocol: Western Blotting
This protocol is a general guideline and may require optimization for specific proteins and antibodies.[12][14][15]
-
Sample Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein) and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.[6]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific to the protein of interest) at the recommended dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[12]
-
Capture the chemiluminescent signal using an imaging system or X-ray film. The intensity of the band corresponds to the amount of the target protein.
-
Orthogonal Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing drug-target engagement in a native cellular environment.[4][16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (e.g., an inhibitor) is more resistant to thermal denaturation and aggregation than its unbound form.[16][18][19] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound binds to its target. This provides direct evidence of target engagement, a crucial step in validating inhibitor specificity.[7]
Comparison: DCG-04 Profiling vs. CETSA
| Feature | DCG-04 Profiling | Cellular Thermal Shift Assay (CETSA) |
| Principle | Covalent labeling of active enzyme sites. | Ligand-induced thermal stabilization of the target protein. |
| Information Provided | Enzyme activity and covalent ligand binding. | Direct biophysical evidence of target engagement in cells. |
| Requirement | Active enzyme, reporter tag on probe. | A ligand that induces a thermal shift, antibody for detection. |
| Throughput | Moderate to High. | Moderate (can be adapted to 96/384-well plates).[17] |
| Use Case | Identifying targets of covalent inhibitors. | Confirming target binding for both covalent and non-covalent inhibitors. |
Experimental Workflow: CETSA
The diagram below illustrates the workflow for a typical CETSA experiment followed by western blot analysis.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: CETSA
This protocol describes a classic CETSA experiment where the soluble protein fraction is analyzed by western blot.[16][20]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound (inhibitor) or vehicle control (e.g., DMSO) and incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour at 37°C).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each planned temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using the western blot protocol described previously.
-
-
Data Interpretation:
-
Quantify the band intensities from the western blot.
-
For both the vehicle- and compound-treated samples, plot the normalized band intensity (as a percentage of the non-heated control) against the temperature.
-
A shift in the melting curve to a higher temperature for the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
-
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. pelagobio.com [pelagobio.com]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. In Situ Target Engagement Studies in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Plan for DCG04
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for the proper handling and disposal of DCG04, a cysteine cathepsins probe. As a research chemical, all unknown materials should be handled as potentially hazardous. This guide is intended for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Immediate Safety Precautions
Personal Protective Equipment (PPE):
| Protective Gear | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Spill & Exposure Procedures
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum, avoiding dust generation.
-
Clean: Decontaminate the area with a suitable cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
This compound Disposal Workflow
The proper disposal of this compound and its containers is critical to ensure laboratory and environmental safety. The following workflow outlines the necessary steps for compliant disposal.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, etc.), and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, the entire solution must be treated as hazardous waste, considering the hazards of the solvent. Collect in a compatible, sealed, and labeled container.
-
-
Containerization:
-
Use containers that are compatible with the chemical nature of the waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
-
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Signaling Pathway for Safe Chemical Handling
The following diagram illustrates the logical flow of decisions and actions for safe chemical handling in a laboratory setting, which is directly applicable to this compound.
Caption: Logical workflow for safe laboratory chemical handling.
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for DCG04
For Immediate Implementation: This document provides essential safety and logistical guidance for the handling and disposal of DCG04, a potent, activity-based probe for cysteine cathepsins. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a laboratory chemical necessitates stringent safety precautions. Based on guidelines for similar chemical compounds, the following PPE is mandatory when handling this compound.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN166 or OSHA 29 CFR 1910.133 standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile/butadiene rubber) classified under EN 374 or ASTM F1296. | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol generation. | Minimizes inhalation exposure. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key stages of handling, from preparation to post-experiment cleanup.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
